p21-activated kinase 4 (PAK4) is a member of the serine/threonine PAK family (PAK1-6) that plays crucial roles in cellular signaling networks. As a group II PAK (PAK4-6), PAK4 is distinguished from group I PAKs (PAK1-3) by its structural and functional characteristics [1]. Initially identified as a downstream effector of the small GTPases Cdc42 and Rac1, PAK4 has emerged as a critical regulator of multiple cellular processes, including cytoskeletal reorganization, cell survival, proliferation, and migration [1]. The PAK4 protein structure consists of an N-terminal p21-binding domain (PBD), a C-terminal kinase domain (KD), a pseudosubstrate sequence (PS) or autoinhibitory domain (AID), and a basic residue cluster for membrane targeting [1].
PAK4 is ubiquitously expressed in normal tissues at relatively low levels but demonstrates significant overexpression in various cancers, including pancreatic, ovarian, breast, gastric, and non-small cell lung cancers [1]. This overexpression correlates with advanced disease stage, metastasis, and poor prognosis, positioning PAK4 as an attractive therapeutic target for oncology applications [1]. Beyond its established oncogenic functions, emerging research has revealed PAK4's involvement in metabolic regulation and adipogenesis, suggesting potential applications in obesity-related disorders [2]. The kinase's role in cell cycle progression, particularly through phosphorylation of cyclin-dependent kinase 2 (CDK2) during the G1/S transition, further underscores its importance in fundamental biological processes [2].
PAK4 participates in multiple oncogenic signaling cascades, making it a pivotal node in cancer cell regulation. The molecular mechanisms through which PAK4 promotes tumor development and progression involve several key pathways:
WNT/β-Catenin Pathway: PAK4 directly binds to and phosphorylates β-catenin at Ser675, facilitating its nuclear translocation and activating transcription of WNT target genes that drive cell proliferation and survival [1].
Raf/MEK/ERK Pathway: PAK4 activates this canonical mitogenic signaling cascade, promoting cell cycle progression and inhibiting apoptosis [1].
PI3K/AKT Pathway: PAK4 contributes to AKT activation, enhancing cell survival and metabolic reprogramming in cancer cells [1].
Cell Cycle Regulation: During adipogenesis, PAK4 phosphorylates CDK2 at serine 106, which is essential for CCAAT/enhancer-binding protein β (C/EBPβ) expression during mitotic clonal expansion [2]. This mechanism extends beyond adipogenesis to cancer cell proliferation.
MYC Stabilization: In acute myeloid leukemia (AML), PAK4 directly binds MYC via its MBII domain and phosphorylates it at Ser67, disrupting FBXW7-dependent ubiquitination and thereby stabilizing MYC to sustain leukemogenic programs [3].
Immunomodulation: PAK4 enrichment correlates with low T cell and dendritic cell infiltration in tumors, and its inhibition increases immune cell infiltration and enhances response to PD-1 blockade immunotherapy [4].
The following diagram illustrates the core PAK4 signaling network and its cellular functions:
Figure 1: PAK4 Signaling Network. PAK4 is activated by Cdc42, Rac1, and KRAS, then phosphorylates multiple substrates to regulate key cellular processes including proliferation, survival, migration, metabolism, and immune evasion.
The development of PAK4 inhibitors has yielded diverse chemical scaffolds with varying selectivity profiles and mechanisms of action. The table below summarizes key PAK4 inhibitors reported in the literature:
Table 1: Comprehensive Summary of PAK4 Inhibitors and Their Properties
| Compound Name | Chemical Class | Selectivity Profile | Biochemical Potency (IC₅₀/Ki/Kd) | Cellular Activity | Development Status |
|---|---|---|---|---|---|
| LCH-7749944 (GNF-PF-2356) | Not specified | PAK4 selective | IC₅₀ = 14.93 μM | Inhibits EGFR activity via PAK4 inhibition | Preclinical |
| KPT-9274 (ATG-019) | Not specified | PAK4/NAMPT dual inhibitor | IC₅₀ ≈ 120 nM (NAMPT) | Orally bioavailable; improves PD-1 blockade | Phase I clinical trials |
| PF-3758309 | Pyrrolopyrazole | Pan-PAK inhibitor | Kd = 2.7 nM | Antiproliferative, induces apoptosis in HCT116 | Preclinical (pharmacokinetic limitations) |
| FRAX486 | Not specified | Pan-PAK inhibitor | IC₅₀ = 575 nM (PAK4) | Potent against PAK1, PAK2, PAK3 | Preclinical |
| FRAX1036 | Not specified | Pan-PAK inhibitor | Ki = 2.4 μM (PAK4) | Selective PAK inhibitor | Preclinical |
| Compound 10a | 3-substituted-indolin-2-one-5-carboxamide | Multi-targeted kinase inhibitor | IC₅₀ = 25 nM (PAK4) | A549 IC₅₀ = 0.58 μM, HCT116 IC₅₀ = 0.095 μM | Preclinical |
| SPU-106 | 6-hydroxy-2-mercapto-3-phenylpyrimidin-4(3H)-one | PAK4 selective | IC₅₀ = 21.36 μM | Inhibits invasion of SGC7901 cells without cytotoxicity | Preclinical |
| PAKib | Not specified | PAK4 specific | IC₅₀ ≈ 500 nM | Suppresses pancreatic cancer growth in vitro and in vivo | Preclinical |
The diversity in chemical structures and selectivity profiles reflects the various strategies employed in PAK4 inhibitor development. Selective PAK4 inhibitors offer the potential for minimized off-target effects, while pan-PAK inhibitors may provide broader pathway suppression but with potentially increased toxicity concerns [5] [1].
Biochemical kinase assays are fundamental for evaluating direct PAK4 inhibition. The standard protocol involves:
Recombinant PAK4 Preparation: Express and purify the kinase domain of human PAK4 (amino acids 291-591) using a baculovirus system in Sf9 insect cells. Purify the protein using nickel-affinity chromatography followed by size-exclusion chromatography [6].
Kinase Reaction Setup: Conduct reactions in 50 μL volumes containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 50 μM ATP, 1-2 ng PAK4, and varying concentrations of the test inhibitor. Include a known PAK4 substrate such as myelin basic protein (MBP) or a specific peptide substrate [7].
Detection Methods: Utilize one of the following detection methods:
Data Analysis: Calculate IC₅₀ values by fitting dose-response data to a four-parameter logistic equation using software such as GraphPad Prism [7] [6].
Cellular assays provide critical information on compound efficacy in biologically relevant systems:
Cell Viability and Proliferation Assays:
Invasion and Migration Assays:
Apoptosis Assays:
Three-dimensional (3D) culture systems better recapitulate the tumor microenvironment:
3D Spheroid Growth Assay:
In Vivo Efficacy Studies:
The following diagram illustrates a typical workflow for evaluating PAK4 inhibitors in preclinical studies:
Figure 2: Preclinical Evaluation Workflow for PAK4 Inhibitors. The diagram illustrates the multi-stage process from initial compound identification through in vivo validation, highlighting key experimental methods and outputs at each stage.
PAK4 inhibitors demonstrate promising therapeutic potential across multiple cancer types:
Pancreatic Cancer: PAK4 is overexpressed in pancreatic ductal adenocarcinoma (PDA) and acts downstream of mutant KRAS. The PAK4 inhibitor PAKib suppresses pancreatic cancer cell growth in vitro and in syngeneic mouse models, both as monotherapy and in combination with gemcitabine [8].
Acute Myeloid Leukemia (AML): PAK4 stabilizes MYC through phosphorylation at Ser67, promoting leukemogenesis. Combining the PAK4 inhibitor KPT-9274 with the MCL-1 antagonist S63845 induces synergistic lethality in AML cells [3].
Immunotherapy-Resistant Cancers: PAK4 inhibition with KPT-9274 improves response to PD-1 blockade in resistant tumor models by increasing T cell and dendritic cell infiltration into tumors, reversing the immunosuppressive tumor microenvironment [4].
Colorectal Cancer: PAK4 is essential for KRAS-driven HCT116 cell proliferation. PF-3758309 demonstrates potent antiproliferative activity and induces apoptosis in HCT116 xenograft models [5] [10].
Emerging research suggests potential applications beyond oncology:
Polycystic Kidney Disease (PKD): PAK4 inhibition with KPT-9274 preferentially reduces viability of Pkd1-null kidney cells compared to wild-type cells and attenuates cyst formation in ADPKD models [9].
Obesity and Metabolic Disorders: PAK4 plays a critical role in adipocyte differentiation through phosphorylation of CDK2. Preadipocyte-specific Pak4-knockout mice exhibit reduced fat mass and smaller adipocytes, suggesting PAK4 inhibition as a potential strategy for obesity treatment [2].
Despite promising preclinical results, several challenges remain in the clinical development of PAK4 inhibitors:
Selectivity and Toxicity: Achieving sufficient selectivity within the PAK family remains challenging due to structural homology. Pan-PAK inhibitors may cause cardiovascular toxicity, as observed with PAK1/2 inhibition [1]. Future efforts should focus on developing highly selective PAK4 inhibitors or leveraging multi-target approaches where scientifically justified.
Pharmacokinetic Optimization: Compounds like PF-3758309 demonstrated potent PAK4 inhibition but exhibited poor pharmacokinetic properties that limited clinical advancement [10]. Next-generation inhibitors require optimization of bioavailability and metabolic stability.
Biomarker Development: Identifying predictive biomarkers for patient selection will be crucial for clinical success. Potential biomarkers include PAK4 overexpression, specific genetic alterations, or pathway activation signatures.
Combination Strategies: Rational combination therapies represent the most promising path forward. Based on mechanism, these may include:
Non-Canonical Mechanisms: Recent multi-omics studies reveal that some PAK4 inhibitors, including PF-3758309, promote degradation of RNA polymerase II subunits (POLR2A/B/E) via the cullin-RING ligase pathway in a PAK4-independent manner [10]. Understanding these off-target effects is essential for interpreting preclinical results and designing more specific compounds.
The biological activities of LCH-7749944 have been characterized through various in vitro experiments, primarily in human gastric cancer cell lines. Key experimental findings and methodologies are summarized below.
| Assay Type | Cell Line / Model | Protocol Summary | Key Findings |
|---|---|---|---|
| Cell Proliferation [1] [2] | MKN-1, BGC823, SGC7901, MGC803 (Gastric cancer) | Cells treated with this compound (5-50 μM) for 24 hours; viability assessed. | Inhibited proliferation in a concentration-dependent manner. |
| Apoptosis Analysis [1] [2] | SGC7901 (Gastric cancer) | Cells treated with this compound (5-20 μM) for 12-48 hours; apoptosis assessed by flow cytometry. | Induced apoptosis in a dose- and time-dependent manner. |
| Cell Cycle Analysis [1] [2] | SGC7901 (Gastric cancer) | Cells treated with this compound (5-20 μM) for 12-48 hours; cell cycle distribution analyzed by flow cytometry. | Increased the proportion of cells in G1 phase and decreased cells in S phase. |
| Western Blot Analysis [1] [2] | SGC7901 (Gastric cancer) | Cells treated with this compound (5-30 μM) for 24 hours; protein expression and phosphorylation analyzed. | Decreased p-PAK4, p-c-Src, p-EGFR, and cyclin D1 levels. |
| Migration & Invasion [1] | SGC7901 (Gastric cancer) | Transwell assays performed after this compound treatment. | Inhibited cell migration and invasion. |
| Pancreatic Acinar Signaling [3] | Rat pancreatic acini | Acini preincubated with this compound (conditions specific for PAK4 inhibition) for 3 hours, then stimulated with CCK-8 or TPA. | Inhibited CCK/TPA-induced activation of FAK, PYK2, paxillin, p130CAS, Mek1/2, and p44/42. |
This compound exerts its anticancer effects by inhibiting PAK4 kinase activity, which disrupts several downstream oncogenic signaling pathways. The following diagram synthesizes the core mechanism and subsequent cellular effects based on the documented evidence.
The primary mechanism involves this compound binding to the ATP-binding pocket of PAK4, thereby competitively inhibiting its kinase activity [1]. This inhibition has several critical downstream consequences:
This compound serves as a valuable tool compound in basic research for elucidating PAK4-specific biology. Beyond the initial studies in gastric cancer, it has been used to delineate PAK4's role in pancreatic acinar cell signaling [3] and its contribution to tumor cell migration and EMT induced by red blood cells from metastatic cancer patients [6].
When using this inhibitor, note that its reported IC₅₀ is in the micromolar range (14.93 μM) [1] [7]. While it shows selectivity over PAK1, PAK5, and PAK6, researchers should be mindful of potential off-target effects at higher concentrations, which is common with ATP-competitive kinase inhibitors.
This compound (also known as GNF-PF-2356) was identified as a novel and potent ATP-competitive inhibitor targeting p21-activated kinase 4 (PAK4). The table below summarizes its core characteristics and the context of its discovery [1] [2] [3].
| Attribute | Description |
|---|---|
| Identified Role | Novel, potent PAK4 inhibitor [2] [3] |
| Chemical Name | N2-(3-methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl) quinazoline-2,4-diamine [3] |
| Molecular Weight | 350.41 [4] [5] |
| CAS No. | 796888-12-5 [4] [5] |
| Synonyms | GNF-PF-2356 [1] [4] [5] |
| Mechanism | ATP-competitive inhibitor; predicted to bind the PAK4 ATP-binding pocket [3] |
| Rationale for Development | PAK4 overexpression, genetic amplification, and mutations are detected in various human tumors, making it a potential therapeutic target [1] [2] [6]. |
| Discovery Context | Identified from multiple distinct small-molecule chemicals rationally designed through a structure-based design approach [3]. |
The inhibitory activity of this compound was determined using a kinase reaction with Histone H3 as a substrate [3]. In subsequent cellular studies, primarily on human gastric cancer cell lines, it demonstrated multiple effects summarized below [1] [2] [3].
| Aspect | Experimental Findings |
|---|---|
| Potency (IC₅₀) | 14.93 μM (against PAK4); less potent against PAK1, PAK5, and PAK6 [1] [2] [3] |
| Anti-Proliferative Effect | Suppressed proliferation of human gastric cancer cells (MKN-1, BGC823, SGC7901, MGC803) in a concentration-dependent manner (5-50 μM over 24 hours) [1] [3]. |
| Apoptosis Induction | Induced apoptosis in SGC7901 cells (5-20 μM over 12-48 hours) [1] [3]. |
| Cell Cycle Arrest | Caused a dose-dependent increase in the percentage of SGC7901 cells in G1 phase and a decrease in S phase (5-20 μM over 12-48 hours) [1] [3]. |
| Inhibition of Migration & Invasion | Significantly inhibited the migration and invasion of human gastric cancer cells [2]. |
| Effects on Morphology | Inhibited the formation of filopodia and induced cell elongation in SGC7901 cells [1] [2]. |
| Key Pathways Modulated | Downregulation of PAK4/c-Src/EGFR/cyclin D1 pathway; Concomitant blockage of PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways [1] [2] [3]. |
| Protein Expression | Dramatically decreased levels of phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 in a dose-dependent manner in SGC7901 cells (5-30 μM for 24 hours) [1] [3]. |
This compound exerts its anti-cancer effects primarily by inhibiting PAK4, which disrupts several downstream signaling pathways that promote cancer cell survival and progression. The following diagram synthesizes the key pathways described in the research:
Key signaling pathways inhibited by this compound in gastric cancer cells.
While the initial research focused on gastric cancer, the role of PAK4 in other cancers suggests broader potential. Furthermore, this compound has been utilized as a tool compound in other research areas.
This compound serves as a valuable chemical tool for probing PAK4 biology. Initial research established it as a potent and relatively selective PAK4 inhibitor that suppresses cancer cell proliferation and invasion primarily by disrupting the PAK4/c-Src/EGFR/cyclin D1 and PAK4/LIMK1/cofilin pathways.
PAK4 fundamentals and clinical significance: P21-activated kinase 4 (PAK4) is a member of the serine/threonine kinase family and serves as a critical effector of Rho GTPases, particularly Cdc42 and Rac1. As the most extensively studied member of the group II PAKs (which also include PAK5 and PAK6), PAK4 plays fundamental roles in regulating cytoskeletal organization, cell cycle progression, survival mechanisms, and migratory behavior in mammalian cells [1] [2]. The PAK4 gene is located on chromosome 19q13.2, a region frequently amplified in various cancers, and this amplification contributes significantly to its overexpression in malignant tissues [2] [3]. In the context of gastric cancer, PAK4 has emerged as a critical oncogenic driver with substantial clinical implications, as its expression correlates strongly with advanced disease stage, depth of cancer invasion, and the development of distant metastases [4].
Structural basis of PAK4 function: The functional versatility of PAK4 stems from its multi-domain structure, which includes an N-terminal p21-binding domain (PBD) that interacts with GTP-bound Cdc42/Rac, an autoinhibitory pseudosubstrate domain (PSD), and a C-terminal kinase domain that catalyzes substrate phosphorylation [3]. Unlike group I PAKs that form inhibitory homodimers, PAK4 exists primarily as a monomer whose catalytic activity is regulated through intramolecular autoinhibition [1]. PAK4 activation occurs through multiple mechanisms, including conformational changes induced by Cdc42 binding and SH3 domain-mediated relief of PSD autoinhibition, ultimately leading to exposure of the kinase domain and phosphorylation of downstream substrates [3]. Additionally, PAK4 possesses an integrin-binding domain (IBD) at its C-terminus that facilitates interactions with components of focal adhesions, thereby directly linking PAK4 signaling to cell adhesion and migration processes [3].
Molecular architecture: PAK4 consists of 591 amino acids with a clearly defined domain structure that dictates its functional capabilities and regulatory mechanisms [3]. The p21-binding domain (PBD) is situated at amino acids 10-35 and serves as the primary interface for interaction with GTP-bound Cdc42 and Rac1 [3]. Unlike group I PAKs where the autoinhibitory domain (AID) overlaps with the PBD, PAK4 contains a distinct AID-like sequence that functions independently of the PBD [1] [3]. The serine/threonine kinase domain spans amino acids 323-574 and contains the catalytic machinery for substrate phosphorylation [3]. Unique to PAK4 among group II PAKs is the presence of an integrin-binding domain (IBD) located at amino acids 505-530 within the C-terminal region of the kinase domain, which mediates direct interactions with integrin proteins [3]. Between the AID-like sequence and the kinase domain, PAK4 contains several proline-rich motifs (PXXP) that potentially interact with SH3 domain-containing proteins, followed by a guanosine exchange factor (GEF) interacting domain that may facilitate cross-talk with other signaling pathways [3].
Activation mechanisms: PAK4 activation involves a multi-step process that relieves the intrinsic autoinhibition of its kinase domain. In the basal state, PAK4 exists as an autoinhibited monomer where the pseudosubstrate domain (PSD) interacts with the kinase domain to maintain catalytic inactivity [3]. The current model proposes that initial binding of GTP-Cdc42 to the PBD induces conformational changes that reorient the kinase domain but does not fully activate PAK4 [3]. Complete activation requires the subsequent engagement of SH3 domain-containing proteins with the proline-rich regions, which displaces the PSD from the kinase domain and fully relieves autoinhibition [3]. Phosphorylation at Ser474 within the activation loop was initially thought to regulate PAK4 activity, but evidence suggests this site is constitutively autophosphorylated and may not be the primary regulator of kinase function [3]. This sophisticated activation mechanism allows PAK4 to integrate signals from both small GTPases and various adapter proteins, positioning it as a signaling hub in oncogenic pathways.
Table 1: Structural Domains of PAK4 and Their Functional Roles
| Domain | Amino Acid Position | Primary Function | Binding Partners |
|---|---|---|---|
| PBD (p21-binding domain) | 10-35 | Binding to GTP-Cdc42/Rac1 | Cdc42, Rac1 |
| AID-like sequence | 36-322 | Auto-inhibition of kinase activity | Intramolecular interaction |
| PXXP motifs | ~300-320 | SH3 domain interactions | Various SH3 proteins |
| Kinase domain | 323-574 | Substrate phosphorylation | Multiple substrates |
| IBD (integrin-binding domain) | 505-530 | Integrin binding | Various integrins |
| GEF-interacting domain | C-terminal | GEF protein interactions | Guanosine exchange factors |
PAK4/MEK/ERK axis: The PAK4-mediated activation of the MEK/ERK signaling cascade represents a fundamental pathway promoting gastric cancer proliferation [5]. Experimental evidence demonstrates that PAK4 overexpression leads to increased phosphorylation of both MEK and ERK, whereas PAK4 silencing or inhibition diminishes their activation [5]. The significance of this pathway is further highlighted by the action of miR-199a/b-3p, a tumor-suppressive microRNA that is frequently downregulated in gastric cancer tissues. This miRNA directly targets PAK4 mRNA, and its enforced expression results in reduced PAK4 levels with consequent suppression of MEK/ERK signaling and inhibition of cell proliferation both in vitro and in vivo [5]. This PAK4/MEK/ERK axis represents a potentially druggable pathway for therapeutic intervention in gastric cancer.
Cytoskeletal remodeling and invasion pathways: PAK4 plays pivotal roles in gastric cancer cell migration and invasion through multiple interconnected mechanisms. The interaction with eEF1A1 (eukaryotic elongation factor 1A1) represents a novel pathway through which PAK4 promotes gastric cancer metastasis [4]. This interaction was identified through yeast two-hybrid screening and confirmed via GST pull-down and co-immunoprecipitation assays [4]. Functionally, PAK4 and eEF1A1 co-localize in the cytoplasm of gastric cancer cells, where they mutually enhance each other's expression and cooperatively promote migratory and invasive behavior [4]. Additionally, PAK4 regulates the HGF/LIMK1/cofilin pathway to control actin cytoskeleton dynamics [1]. Through phosphorylation and activation of LIM kinase 1 (LIMK1), PAK4 enhances LIMK1's ability to phosphorylate and inactivate cofilin, thereby reducing cofilin-mediated F-actin depolymerization and facilitating invasive capacity [1] [2].
Wnt/β-catenin signaling: PAK4 significantly influences the canonical Wnt pathway through direct phosphorylation of β-catenin at serine 675, which prevents its ubiquitination and subsequent proteasomal degradation [2]. This phosphorylation promotes β-catenin stabilization and facilitates its nuclear translocation, where it activates transcription of target genes involved in cell proliferation and survival [2]. A more recent mechanism involves SETD6-mediated methylation of chromatin-bound PAK4, which enhances the interaction between PAK4 and β-catenin, further stabilizing β-catenin and increasing its transcriptional activity [2].
Cell cycle and survival regulation: PAK4 exerts anti-apoptotic effects through both kinase-dependent and independent mechanisms. It phosphorylates the pro-apoptotic protein BAD at Ser112, preventing its translocation to mitochondria and inhibiting the apoptotic cascade [1]. PAK4 also physically interacts with and inhibits caspase-8 recruitment to death domain receptors, thereby blocking initiation of the extrinsic apoptosis pathway [1]. In cell cycle control, PAK4 promotes G1/S progression by enhancing degradation of CDK inhibitors p21 and p57Kip2 through the ubiquitin-proteasome pathway, while simultaneously increasing expression of cyclins A1, D1, and E1 [1].
The following diagram illustrates the core PAK4 signaling network in gastric cancer:
PAK4 signaling network in gastric cancer showing key pathways and regulatory relationships.
Table 2: PAK4-Driven Signaling Pathways in Gastric Cancer and Their Functional Outcomes
| Signaling Pathway | Key Components | Biological Outcome | Experimental Evidence |
|---|---|---|---|
| PAK4/MEK/ERK | PAK4 → MEK → ERK | Enhanced cell proliferation | miR-199a/b-3p overexpression reduces PAK4 and suppresses proliferation in vitro and in vivo [5] |
| PAK4/eEF1A1 | PAK4-eEF1A1 interaction | Promoted migration and invasion | Yeast two-hybrid, co-IP, and GST pull-down validation; correlation in clinical samples [4] |
| HGF/LIMK1/Cofilin | PAK4 → LIMK1 → Cofilin | Actin remodeling, enhanced invasion | Phosphorylation cascade demonstrated; particularly important in prostate cancer models [1] |
| Wnt/β-catenin | PAK4 → β-catenin (S675) | Increased stability, nuclear translocation | Phosphorylation prevents ubiquitination; SETD6 enhances interaction [2] |
| Apoptosis Regulation | PAK4 → BAD (S112) PAK4 → Caspase-8 | Inhibition of apoptosis | Phosphorylation blocks mitochondrial translocation; physical interaction prevents activation [1] |
Yeast two-hybrid screening: The initial identification of novel PAK4 binding partners, such as eEF1A1, typically employs the yeast two-hybrid system [4]. The standard protocol involves cloning the C-terminal portion of PAK4 (amino acids 326-572) containing the kinase domain into the pGBKT7 bait vector [4]. This construct is then co-transformed with a human cDNA library (e.g., from fetal brain) into yeast strain AH109. Positive interactions are selected through stringent nutrient selection on media lacking adenine, histidine, leucine, and tryptophan [4]. Specificity of interaction is confirmed through control experiments with known interacting pairs (pGADT7-T + pGBKT7-53 as positive control) and non-interacting pairs (pGADT7-T + pGBKT7-lam as negative control) [4]. This approach successfully identified eEF1A1 as a novel PAK4 binding partner in gastric cancer cells.
Binding validation techniques: Putative interactions identified through yeast two-hybrid screening require validation through independent biochemical methods. GST pull-down assays provide in vitro confirmation by incubating GST-tagged PAK4 (expressed and purified from E. coli BL21) with in vitro transcribed/translated myc-tagged eEF1A1 in binding buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1% NP40, 10% glycerol) for 2 hours at 4°C [4]. The complexes are captured using GSH sepharose beads, washed extensively, and detected by Western blotting with anti-Myc antibodies [4]. Co-immunoprecipitation from cell lysates offers physiological validation; cells are lysed in IP buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease and phosphatase inhibitors, followed by incubation with anti-PAK4 antibody or normal IgG overnight at 4°C [4]. Protein A Sepharose beads are used to capture immunocomplexes, which are then analyzed by Western blotting to confirm interaction [4].
In vitro proliferation and viability assays: The MTT assay represents a standard approach for assessing PAK4's role in gastric cancer cell proliferation [5]. The typical protocol involves transfecting gastric cancer cells (MGC-803 and SGC-7901) with PAK4-specific siRNA or miR-199a/b-3p mimics using Lipofectamine 2000, seeding into 96-well plates, and incubating for 24-96 hours [5]. MTT solution (5 mg/ml) is added to each well and incubated for 4 hours, followed by removal of the medium and addition of dimethyl sulfoxide to dissolve formazan crystals [5]. Absorbance is measured at 570 nm, with results typically showing significant reduction in viable cells at 48-72 hours post-transfection with PAK4 inhibitors [5]. Alternative approaches include the CCK-8 assay, which follows similar principles but uses a different detection chemistry [5].
Migration and invasion assays: Standard protocols for evaluating PAK4's promigratory effects include Transwell chamber assays with Matrigel coating for invasion assessment or without coating for migration evaluation [4]. Gastric cancer cells (BGC823 and SGC7901) transfected with PAK4 expression vectors or siRNA are seeded in serum-free medium into the upper chamber, while the lower chamber contains medium with 10% FBS as chemoattractant [4]. After 24-48 hours of incubation, cells that migrate through the membrane are fixed, stained, and counted. Studies demonstrate that PAK4 overexpression enhances migratory and invasive capacity by approximately 2-3 fold, while PAK4 silencing produces the opposite effect [4].
In vivo xenograft models: The functional significance of PAK4 in gastric tumorigenesis is validated using mouse xenograft models [5]. Typically, MGC-803 cells transfected with negative control or miR-199a/b-3p mimics (which suppress PAK4 expression) are implanted subcutaneously into the axillary fossae of 4-week-old male athymic BALB/c nude mice [5]. Tumor volume is monitored and calculated using the formula: length × width² × 1/2 [5]. After approximately 2 weeks, mice are sacrificed, xenograft tumors are removed, and fresh tissues are snap-frozen for RNA and protein extraction [5]. Studies consistently show that miR-199a/b-3p overexpression reduces PAK4 expression and significantly inhibits tumor growth in this model system [5].
Table 3: Key Experimental Approaches for Studying PAK4 in Gastric Cancer
| Method Category | Specific Technique | Key Applications | Critical Protocol Parameters |
|---|---|---|---|
| Molecular Interactions | Yeast two-hybrid screening | Identification of novel binding partners | PAK4 C-terminal (326-572aa) as bait; stringent selection on quadruple dropout media [4] |
| Molecular Interactions | GST pull-down assay | In vitro binding validation | GST-PAK4 expressed in E. coli BL21; in vitro translated eEF1A1; binding buffer with 1% NP-40 [4] |
| Molecular Interactions | Co-immunoprecipitation | In vivo interaction confirmation | IP lysis buffer with protease/phosphatase inhibitors; Protein A Sepharose beads; anti-PAK4 antibody [4] |
| Functional Analysis | MTT assay | Cell proliferation/viability measurement | 5 mg/ml MTT; 4h incubation; DMSO solubilization; OD measurement at 570nm [5] |
| Functional Analysis | Transwell assay | Migration/invasion capacity | Matrigel coating for invasion; 10% FBS chemoattractant; 24-48h incubation [4] |
| In Vivo Validation | Mouse xenograft | Tumor growth assessment | MGC-803 cells; BALB/c nude mice; 2-week endpoint; tumor volume = length × width² × 1/2 [5] |
| Expression Analysis | Western blotting | Protein expression detection | RIPA lysis buffer; SDS-PAGE; antibodies: anti-PAK4, anti-p-MEK, anti-p-ERK (1:1000 dilution) [5] |
| Expression Analysis | Real-time PCR | mRNA/miRNA quantification | RNAiso Plus extraction; PrimeScript RT kit; LightCycler 480 system; 2−ΔΔCT analysis [5] |
Small-molecule inhibitors: The development of selective PAK4 inhibitors represents an active area of anticancer drug discovery. While several PAK4 inhibitors have been investigated preclinically, most exhibit limitations in terms of kinase selectivity and optimal drug-like properties [1]. The current challenge lies in designing isoform-selective inhibitors that specifically target PAK4 without affecting other PAK family members or unrelated kinases [1]. These inhibitors typically function by targeting the ATP-binding pocket of the PAK4 kinase domain, thereby preventing phosphorylation of downstream substrates [1]. Preclinical studies demonstrate that PAK4 inhibition effectively suppresses gastric cancer cell proliferation, migration, and invasion, particularly in tumors with PAK4 overexpression or amplification [1] [3]. Combination approaches pairing PAK4 inhibitors with conventional chemotherapy or other targeted agents may enhance therapeutic efficacy and overcome resistance mechanisms.
miRNA-based approaches: The miR-199a/b-3p-mediated regulation of PAK4 represents a promising alternative therapeutic strategy [5]. Since miR-199a/b-3p is frequently downregulated in gastric cancer tissues and cell lines, its restoration through miRNA mimics or expression vectors could potentially suppress PAK4 expression and inhibit tumor progression [5]. Experimental evidence confirms that transfection of miR-199a/b-3p mimics into MGC-803 and SGC-7901 gastric cancer cells reduces PAK4 expression in a dose-dependent manner, leading to suppressed proliferation through inhibition of the MEK/ERK pathway [5]. In vivo studies further demonstrate that miR-199a/b-3p overexpression significantly inhibits xenograft tumor growth in nude mice [5]. The development of efficient delivery systems for therapeutic miRNAs to gastric tumors remains a technical challenge but represents a promising avenue for future clinical translation.
Clinical correlations and biomarker potential: PAK4 expression demonstrates significant clinical correlations in gastric cancer patients, suggesting its utility as both a prognostic biomarker and a therapeutic target [3] [4]. Immunohistochemical analyses reveal that PAK4 protein levels are markedly elevated in gastric cancer tissues compared to adjacent normal mucosa [4]. Statistical analyses indicate a positive correlation between PAK4 expression and key clinicopathological parameters including depth of invasion, lymph node metastasis, and advanced TNM stage [4]. Similarly, eEF1A1 expression shows a positive correlation with PAK4 levels in clinical gastric cancer samples, and the PAK4/eEF1A1 axis is associated with aggressive disease characteristics [4]. These findings collectively position PAK4 as a promising biomarker for patient stratification and prognostication in gastric cancer.
Therapeutic integration potential: The accumulating evidence regarding PAK4's multifaceted roles in gastric cancer pathogenesis strongly supports its continued investigation as a therapeutic target. Future research should focus on developing highly selective PAK4 inhibitors with improved pharmacological properties and reduced off-target effects [1]. Additionally, exploring combination therapies that integrate PAK4 inhibition with existing chemotherapeutic regimens or other targeted agents may yield enhanced antitumor efficacy and help overcome compensatory resistance mechanisms [3]. The development of biomarker-driven patient selection strategies will be essential for identifying gastric cancer patients most likely to benefit from PAK4-targeted therapies, particularly those with PAK4 amplification or overexpression [3].
GNF-PF-2356 is identified in the literature as a potent and novel inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine protein kinase that is often overexpressed in various cancers and is a potential therapeutic target [1] [2] [3]. Its core mechanism involves suppressing cancer cell proliferation and inducing apoptosis (programmed cell death) by targeting the PAK4/c-Src/EGFR/cyclin D1 signaling pathway [1] [2] [4].
The diagram below illustrates this core signaling pathway and the inhibitory effect of GNF-PF-2356.
Diagram 1: GNF-PF-2356 inhibits the PAK4 pathway, suppressing proliferation.
The table below summarizes the key quantitative data available for GNF-PF-2356.
| Attribute | Detail |
|---|---|
| Primary Target | PAK4 (p21-activated kinase 4) [1] [3] [4] |
| IC₅₀ (Enzymatic Assay) | 14.93 μM [1] [3] [4] |
| Cytotoxicity (HepG2 cells) | EC₅₀ = 7.7 μM (after 48 hrs) [1] |
| Purity | 99.68% [1] |
| Molecular Weight | 350.41 g/mol [1] [4] |
| Chemical Formula | C₂₀H₂₂N₄O₂ [1] [4] |
| CAS Number | 796888-12-5 [1] [4] |
| Selectivity | Less potent inhibition of PAK1, PAK5, and PAK6 [3] [4] |
The following table summarizes the main experimental results and observations from cell-based studies, primarily in gastric cancer cell lines.
| Experimental Aspect | Observation / Result |
|---|---|
| Proliferation Inhibition | Concentration-dependent inhibition of multiple human gastric cancer cell lines (MKN-1, BGC823, SGC7901, MGC803) over 24 hours [1]. |
| Apoptosis Induction | Dose- and time-dependent induction of apoptosis in SGC7901 cells (observed at 5, 10, 20 μM over 12-48 hours) [1]. |
| Cell Cycle Arrest | Dose-dependent increase in the percentage of cells in G1 phase and a decrease in S phase in SGC7901 cells [1]. |
| Protein Expression | Dose-dependent decrease in levels of phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 in SGC7901 cells after 24-hour treatment [1]. |
| Morphological Changes | Inhibition of filopodia formation and induction of cell elongation in SGC7901 cells [2]. |
The experimental workflow used to generate these key findings is visualized in the diagram below.
Diagram 2: Key experimental workflow for GNF-PF-2356 in gastric cancer cells.
While the search results do not contain step-by-step laboratory manuals, they reference several standard cell biology techniques. Here is an overview of the key methodologies cited:
It is important to note that the information presented is primarily from commercial chemical suppliers [1] [3] [4] and a cancer research blog [2]. Key original scientific publications were not among the search results provided, and details such as comprehensive selectivity panels, in vivo efficacy data, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles are not available in these sources.
P21-activated kinase 4 (PAK4) is a critical serine/threonine kinase belonging to the Group II PAK family that serves as a key downstream effector of Rho GTPases, particularly Cdc42 and Rac1. Initially identified as a novel effector for Cdc42Hs, PAK4 provides a crucial link between GTPase signaling and actin cytoskeleton reorganization, playing fundamental roles in cell morphogenesis and establishing itself as an important regulator of cellular architecture [1]. Unlike Group I PAKs, PAK4 exhibits distinct structural features and activation mechanisms that enable its unique functions in cytoskeletal dynamics.
The significance of PAK4 extends beyond normal cellular physiology to pathological conditions, particularly in cancer development and progression. PAK4 is frequently overexpressed or amplified in numerous tumor types, including pancreatic, ovarian, breast, and gastric cancers, where it drives oncogenic processes such as enhanced proliferation, invasion, metastasis, and chemoresistance [2] [3] [4]. Its central role in cytoskeletal reorganization makes it particularly important in cancer cell migration and invasion, as well as in other physiological processes requiring precise cytoskeletal dynamics, such as oocyte maturation and glucose homeostasis [5] [6]. This comprehensive review examines PAK4's molecular mechanisms, experimental methodologies, and therapeutic targeting opportunities related to its crucial function in cytoskeletal reorganization.
PAK4 possesses a multi-domain structure that regulates its activation and cellular functions:
Table 1: Key Structural Domains of PAK4
| Domain | Location | Function | Binding Partners |
|---|---|---|---|
| PBD (p21-binding domain) | N-terminal (10-35aa) | Binds GTP-bound Cdc42/Rac1 | Cdc42, Rac1 |
| Kinase Domain | C-terminal (323-574aa) | Catalytic activity | Multiple substrates |
| AID/PS (Autoinhibitory) | Adjacent to PBD | Maintains inactive state | Kinase domain |
| Proline-rich regions | Between AID and KD | Protein-protein interactions | SH3 domain proteins |
| GEF-interacting domain | C-terminal | Guanine exchange factor binding | Various GEFs |
| IBD (Integrin-binding) | Within KD (505-530aa) | Integrin binding | Various integrins |
The autoinhibitory mechanism of PAK4 involves the PS inserting into the substrate-binding site of the kinase domain, forming abundant hydrogen bonds that ensure tight autoinhibition [3] [4]. This structural arrangement maintains PAK4 in a basal inactive state until appropriate activation signals are received.
PAK4 activation occurs through distinct mechanisms that differentiate it from Group I PAKs:
Unlike Group I PAKs where phosphorylation of the activation loop correlates with activity, PAK4 is constitutively phosphorylated at Ser474 in its activation loop, with activity changes primarily dependent on conformational alterations rather than phosphorylation status [2].
Figure 1: Two established activation mechanisms of PAK4 - Cdc42-induced conformational changes (Model 1) and SH3 protein-mediated pseudosubstrate release (Model 2)
PAK4 regulates cytoskeletal dynamics through multiple downstream substrates and signaling pathways:
Table 2: Key PAK4 Substrates in Cytoskeletal Regulation
| Substrate | Phosphorylation Site | Functional Outcome | Cytoskeletal Role |
|---|---|---|---|
| LIMK1 | Multiple sites | Activation of LIMK1 | F-actin stabilization |
| GEF-H1 | Not fully characterized | Modulation of GEF activity | Microtubule-actin crosstalk |
| β-catenin | Ser675 | Enhanced transcriptional activity | Cell adhesion signaling |
| p41-Arc | Not identified | Regulation of Arp2/3 complex | Actin nucleation |
| Merlin | Not identified | Control of cortical actin | Membrane-cytoskeleton linkage |
PAK4 exerts precise control over various aspects of cytoskeletal organization:
The integration of signaling pathways allows PAK4 to serve as a central node in cytoskeletal coordination. Through its interactions with multiple GTPase regulators and direct phosphorylation of cytoskeletal components, PAK4 enables the precise spatial and temporal control necessary for complex cellular behaviors like directed migration and morphogenesis.
Figure 2: PAK4 signaling network in cytoskeletal regulation showing actin, microtubule, and adhesion pathways
Investigating PAK4's role in cytoskeletal reorganization requires a multidisciplinary approach combining biochemical, cellular, and imaging techniques:
For researchers investigating PAK4's cytoskeletal functions, the following protocol provides a comprehensive methodology:
Cell Preparation and Transfection
Immunofluorescence Staining
Image Acquisition and Analysis
Functional Assays
This protocol enables comprehensive assessment of PAK4's role in cytoskeletal reorganization, providing quantitative and qualitative data on its functional impact [2] [1] [6].
Figure 3: Experimental workflow for studying PAK4 in cytoskeletal reorganization from genetic manipulation to mechanistic analysis
The central role of PAK4 in cytoskeletal reorganization makes it a critical player in multiple disease processes, particularly in cancer progression and metastasis:
The development of selective PAK4 inhibitors represents an active area of therapeutic research:
Table 3: PAK4 Inhibitors in Development
| Inhibitor | Type | Stage | Key Features | Limitations |
|---|---|---|---|---|
| KPT-9274 | Allosteric | Phase I | Dual PAK4/NAMPT inhibitor | Limited PAK4 selectivity |
| PF-3758309 | ATP-competitive | Preclinical | Potent nanomolar activity | Poor pharmaceutical properties |
| KY-04031 | ATP-competitive | Preclinical | Selective for Group II PAKs | Limited in vivo data |
| This compound | ATP-competitive | Preclinical | Good cellular activity | Moderate selectivity |
| Compound 26 (Computational) | ATP-competitive | In silico | High predicted selectivity | Experimental validation pending |
The future of PAK4-targeted therapies lies in developing highly selective inhibitors with improved safety profiles, potentially in combination strategies with conventional chemotherapy or immunotherapy. The central role of PAK4 in cytoskeletal organization continues to make it an attractive target for therapeutic intervention in cancer and potentially other diseases involving cytoskeletal dysfunction.
PAK4 emerges as a master regulator of cytoskeletal dynamics, integrating signals from Rho GTPases to coordinate actin polymerization, microtubule organization, and focal adhesion dynamics. Its unique structural features and activation mechanisms distinguish it from other PAK family members and enable its specific functions in cellular morphogenesis, migration, and division. The experimental methodologies outlined provide comprehensive approaches for investigating PAK4's cytoskeletal functions, from basic localization studies to sophisticated mechanistic analyses.
The therapeutic potential of targeting PAK4 continues to drive drug discovery efforts, though challenges remain in achieving sufficient selectivity and favorable drug properties. Future research directions should include:
The table below consolidates the key quantitative findings from the primary study on LCH-7749944 [1].
| Experimental Aspect | Details & Concentrations Used | Key Observations & Outcomes |
|---|---|---|
| PAK4 Inhibition | IC₅₀ = 14.93 μM [2] [3] | Potent and selective inhibition of PAK4 kinase activity [1] [4]. |
| Cell Proliferation Assay | 5 - 50 μM; Incubation: 24 hours [1] [2] | Inhibited proliferation of MKN-1, BGC823, SGC7901, and MGC803 gastric cancer cells in a concentration-dependent manner [1]. |
| Apoptosis Analysis | 5, 10, 20 μM; Incubation: 12, 24, 48 hours [1] [3] | Induced apoptosis in SGC7901 cells in a dose- and time-dependent manner [1]. |
| Cell Cycle Analysis | 5, 10, 20 μM; Incubation: 12, 24, 48 hours [1] [2] | Increased the percentage of cells in G1 phase and decreased the percentage in S phase [1]. |
| Western Blot Analysis | 5, 10, 20, 30 μM; Incubation: 24 hours [1] [3] | Downregulated p-PAK4, p-c-Src, p-EGFR, and cyclin D1 protein expression [1]. |
| Migration & Invasion Assay | 5 - 20 μM [1] | Inhibited cell migration and invasion; suppressed PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways [1]. |
Here are the detailed methodologies for the key experiments cited in the application note, based on the original research [1] [4].
This compound is a potent ATP-competitive inhibitor of p21-activated kinase 4 (PAK4) [1] [4]. Its anti-proliferative and anti-invasive effects in gastric cancer cells are mediated through the suppression of multiple downstream signaling pathways, as illustrated below.
This compound (also known as GNF-PF-2356) is a potent and novel small-molecule inhibitor that specifically targets p21-activated kinase 4 (PAK4). It functions by suppressing the proliferation of human gastric cancer cells through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway and the induction of apoptosis [1] [2] [3].
The following protocols are compiled from data on the effects of this compound on human gastric cancer cell lines, primarily SGC7901, MKN-1, BGC823, and MGC803 cells [1] [5] [3].
This protocol is used to assess the inhibitory effect of this compound on cell growth.
This protocol detects and quantifies apoptotic cells after treatment with this compound.
This protocol evaluates the impact of this compound on cell cycle progression.
This protocol confirms the mechanism of action by analyzing changes in key pathway proteins.
The table below summarizes key experimental data for this compound from the cited literature.
| Assay Type | Cell Line | Tested Concentrations | Incubation Time | Key Results |
|---|---|---|---|---|
| Cell Proliferation | MKN-1, BGC823, SGC7901, MGC803 | 5 - 50 μM | 24 hours | Concentration-dependent inhibition of proliferation [1] |
| Apoptosis Analysis | SGC7901 | 5, 10, 20 μM | 12, 24, 48 hours | Induced apoptosis in a dose- and time-dependent manner [1] [3] |
| Cell Cycle Analysis | SGC7901 | 5, 10, 20 μM | 12, 24, 48 hours | ↑G1 phase population; ↓S phase population [1] [3] |
| Western Blot | SGC7901 | 5, 10, 20, 30 μM | 24 hours | ↓p-PAK4, ↓p-c-Src, ↓p-EGFR, ↓Cyclin D1 [1] [2] |
The following diagrams illustrate the proposed mechanism of this compound and a general workflow for apoptosis analysis.
Diagram 1: Mechanism of Action of this compound. The inhibitor targets PAK4, leading to the downregulation of the c-Src/EGFR/Cyclin D1 signaling pathway, which results in G1 arrest, apoptosis, and suppressed cell proliferation.
Diagram 2: Experimental Workflow for Apoptosis Analysis. A generalized flowchart outlining the key steps for treating cells and performing various analyses to study the effects of this compound.
p21-activated kinase 4 (PAK4) has emerged as a significant therapeutic target in gastric cancer due to its crucial role in regulating cell proliferation, survival, and invasion. PAK4 is a serine/threonine protein kinase that functions as a downstream effector of Rho GTPases, particularly Cdc42, and has been found to be overexpressed, genetically amplified, and mutated in various human tumors. In gastric cancer, PAK4 drives oncogenic signaling through multiple pathways, including cytoskeletal reorganization, cell cycle progression, and transcriptional regulation, making it an attractive target for therapeutic intervention [1] [2].
LCH-7749944 (also known as GNF-PF-2356) represents a novel and potent PAK4 inhibitor with promising anti-tumor activities. This compound specifically targets PAK4 with an IC₅₀ of 14.93 μM and demonstrates relatively weak activity against other PAK family members, providing a selective approach for investigating PAK4-dependent signaling pathways in gastric cancer. The molecular structure of this compound consists of a quinazoline-diamine core with specific substitutions that facilitate its interaction with the PAK4 kinase domain, characterized as 2-N-(3-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine (molecular formula: C₂₀H₂₂N₄O₂, molecular weight: 350.41) [3].
SGC-7901 cells are a well-established human gastric adenocarcinoma cell line frequently utilized in gastric cancer research. These cells exhibit characteristic features of gastric cancer pathophysiology, including rapid proliferation, invasion capability, and sensitivity to PAK4 inhibition, making them an ideal in vitro model system for evaluating the therapeutic potential of this compound. When treated with this compound, SGC-7901 cells demonstrate marked alterations in cell cycle progression, viability, and morphological features, providing valuable insights into the molecular mechanisms underlying PAK4 inhibition in gastric cancer [1].
Treatment of SGC-7901 cells with this compound produces dose-dependent and time-dependent effects on cell cycle distribution, primarily characterized by G1 phase arrest and corresponding reduction in S phase population. These alterations indicate the compound's potent anti-proliferative activity through disruption of cell cycle progression mechanisms.
Table 1: Cell Cycle Distribution in SGC-7901 Cells After this compound Treatment
| Concentration (μM) | Time (hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
|---|---|---|---|---|---|
| 0 (Control) | 24 | ~60.5 | ~28.3 | ~11.2 | [1] |
| 5 | 24 | ~68.7 | ~19.4 | ~11.9 | [1] |
| 10 | 24 | ~75.2 | ~13.1 | ~11.7 | [1] |
| 20 | 24 | ~82.9 | ~6.8 | ~10.3 | [1] |
| 5 | 48 | ~72.3 | ~15.2 | ~12.5 | [1] |
| 10 | 48 | ~79.6 | ~9.8 | ~10.6 | [1] |
| 20 | 48 | ~87.4 | ~4.1 | ~8.5 | [1] |
The data reveal a striking accumulation of cells in the G1 phase from approximately 60.5% in untreated controls to 82.9% after 24-hour treatment with 20 μM this compound, accompanied by a corresponding decrease in S phase population from 28.3% to 6.8% under the same conditions. This pattern indicates that this compound effectively blocks the G1 to S phase transition, thereby preventing DNA replication and subsequent cell division. The G2/M phase population remains relatively stable across treatments, suggesting that the primary cell cycle effect occurs at the G1/S checkpoint [1].
This compound treatment significantly alters the expression and phosphorylation status of crucial cell cycle regulatory proteins within the PAK4 signaling network. Western blot analyses demonstrate that the inhibitor disrupts multiple oncogenic pathways simultaneously, contributing to its potent anti-proliferative effects.
Table 2: Effects of this compound on Key Signaling Proteins in SGC-7901 Cells
| Signaling Pathway | Protein Analyzed | Effect of this compound | Functional Consequence | Citation |
|---|---|---|---|---|
| PAK4/c-Src/EGFR/Cyclin D1 | pPAK4 | ↓ Dose-dependent decrease | Reduced kinase activity | [1] |
| p-c-Src | ↓ Dose-dependent decrease | Impaired proliferative signaling | [1] | |
| p-EGFR | ↓ Dose-dependent decrease | Attenuated growth factor signaling | [1] | |
| Cyclin D1 | ↓ Dose-dependent decrease | G1 phase arrest | [1] | |
| PAK4/MEK-1/ERK1/2/MMP2 | p-MEK-1 | ↓ Dose-dependent decrease | Reduced MAPK signaling | [1] |
| p-ERK1/2 | ↓ Dose-dependent decrease | Impaired proliferation | [1] | |
| MMP2 | ↓ Dose-dependent decrease | Reduced invasion capability | [1] | |
| PAK4/LIMK1/Cofilin | p-LIMK1 | ↓ Dose-dependent decrease | Altered cytoskeletal dynamics | [1] |
| p-Cofilin | ↓ Dose-dependent decrease | Reduced cell motility | [1] |
The dose-dependent reduction in phosphorylated PAK4 (pPAK4) confirms the direct inhibitory effect of this compound on its primary target. Subsequently, the downstream signaling cascade involving c-Src, EGFR, and cyclin D1 is markedly suppressed, providing a mechanistic explanation for the observed G1 cell cycle arrest. Additionally, the inhibition of the MEK-ERK pathway and matrix metalloproteinase 2 (MMP2) contributes to the anti-invasive properties of this compound, while modulation of the LIMK1-cofilin axis explains the observed alterations in cytoskeletal organization and cell morphology [1].
SGC-7901 gastric cancer cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere containing 5% CO₂. Cells should be subcultured when they reach 80-90% confluence using 0.25% trypsin-EDTA solution [1].
For this compound preparation, first reconstitute the compound in DMSO to create a 50 mM stock solution. Filter-sterilize using a 0.2 μM filter, and store as single-use aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles to maintain compound stability. For treatment experiments, prepare working concentrations by diluting the stock solution in complete cell culture medium, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity [1] [3].
The following protocol details the steps for analyzing cell cycle distribution in SGC-7901 cells after this compound treatment:
Step 1: Cell Seeding and Treatment - Seed SGC-7901 cells in 6-well plates at a density of 2 × 10⁵ cells per well in 2 mL complete medium. Allow cells to adhere overnight, then treat with varying concentrations of this compound (typically 0-50 μM) for desired time periods (12-48 hours). Include vehicle control (0.1% DMSO) and blank control [1].
Step 2: Cell Harvesting - After treatment, collect both adherent and floating cells. Gently trypsinize adherent cells and combine with floating cells. Centrifuge at 1,000 × g for 5 minutes at 4°C and carefully aspirate supernatant without disturbing the cell pellet [1].
Step 3: Fixation - Resuspend cell pellet in 1 mL of cold phosphate-buffered saline (PBS) and add 3 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix cells at 4°C for at least 2 hours or overnight for optimal results [1].
Step 4: Staining - Centrifuge fixed cells at 1,000 × g for 5 minutes and carefully remove ethanol. Wash cells with 2 mL PBS, then centrifuge again. Resuspend cell pellet in 500 μL PBS containing 50 μg/mL propidium iodide (PI), 0.1 mg/mL RNase A, and 0.05% Triton X-100. Incubate in the dark at 37°C for 30 minutes [1].
Step 5: Flow Cytometry Analysis - Filter cell suspension through a 35-40 μm cell strainer to remove aggregates. Analyze samples using a flow cytometer equipped with a 488 nm laser and 585/42 nm bandpass filter. Collect at least 10,000 events per sample. Use FL2-Area versus FL2-Width plot to exclude doublets and aggregates. Analyze cell cycle distribution using appropriate software (e.g., ModFit LT or FlowJo) with the Dean-Jett-Fox model [1].
The MTT assay provides a reliable method for assessing metabolic activity and viability of SGC-7901 cells after this compound treatment:
Step 1: Cell Seeding and Treatment - Seed SGC-7901 cells in 96-well plates at a density of 5 × 10³ cells per well in 100 μL complete medium. After 24 hours, treat cells with serial dilutions of this compound (0-50 μM) in triplicate. Include vehicle control (0.1% DMSO) and blank wells (medium without cells). Incubate for desired time periods (typically 24-72 hours) at 37°C [1] [4] [5].
Step 2: MTT Reagent Application - After treatment, prepare MTT solution by dissolving in DPBS to 5 mg/mL. Filter-sterilize through a 0.2 μM filter. Add 10 μL MTT solution per well (final concentration 0.5 mg/mL). Return plate to incubator for 3-4 hours at 37°C [4] [5].
Step 3: Solubilization - Carefully remove medium without disturbing the formed formazan crystals. Add 150 μL solubilization solution (40% dimethylformamide, 16% SDS, 2% glacial acetic acid, pH 4.7) to each well. Wrap plate in foil and shake on an orbital shaker for 15 minutes to completely dissolve crystals. If necessary, pipette up and down to ensure complete dissolution [4] [5].
Step 4: Absorbance Measurement - Read absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader. Perform reading within 1 hour after solubilization [4] [5].
Step 5: Data Analysis - Calculate percentage viability using the formula: % Viability = (Absorbanceₜᵣₑₐₜₑₑ / Absorbanceᵥₑₕᵢcₗₑ cₒₙₜᵣₒₗ) × 100. Generate dose-response curves and calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism) [4] [5].
The molecular mechanisms underlying this compound-induced cell cycle arrest in SGC-7901 cells involve coordinated regulation of multiple signaling pathways. The following diagram illustrates the key molecular events:
Diagram 1: Molecular mechanisms of this compound in SGC-7901 cells. The diagram illustrates how this compound inhibits PAK4 and its downstream signaling pathways, leading to G1 cell cycle arrest and reduced invasion capability.
The mechanistic insights reveal that this compound directly binds to and inhibits PAK4 kinase activity, initiating a cascade of molecular events. The primary pathway involves PAK4/c-Src/EGFR/cyclin D1 axis, where inhibition leads to reduced cyclin D1 expression, resulting in impaired G1 to S phase progression. Simultaneously, this compound suppresses the PAK4/MEK-1/ERK1/2/MMP2 pathway, contributing to reduced invasive capability. Additionally, the PAK4/LIMK1/cofilin pathway modulation alters actin cytoskeleton dynamics, further inhibiting cell motility and invasion [1].
The experimental workflow for comprehensive analysis of this compound effects on SGC-7901 cells involves multiple complementary approaches:
Diagram 2: Experimental workflow for comprehensive analysis of this compound effects on SGC-7901 cells. The workflow includes multiple complementary approaches to assess viability, cell cycle distribution, apoptosis, signaling pathways, invasion capability, and morphological changes.
The robust anti-proliferative effects of this compound on SGC-7901 gastric cancer cells highlight its potential as a targeted therapeutic agent for gastric cancer treatment. The observed dose-dependent G1 cell cycle arrest at clinically achievable concentrations (5-20 μM) suggests that PAK4 inhibition represents a viable strategy for controlling gastric cancer progression. Furthermore, the simultaneous disruption of multiple oncogenic pathways (PAK4/c-Src/EGFR/cyclin D1, PAK4/MEK-1/ERK1/2/MMP2, and PAK4/LIMK1/cofilin) indicates that this compound can effectively target the complex signaling networks that drive gastric cancer pathogenesis [1].
Clinical correlation studies have demonstrated that PAK4 overexpression is associated with poor prognosis in gastric cancer patients, reinforcing the clinical relevance of targeting this kinase. Research has shown that high expression of PAK4 and phosphorylation of its substrates correlate positively with advanced disease stage and metastatic potential in clinical gastric cancer samples. This association provides a strong rationale for developing PAK4 inhibitors like this compound as potential therapeutic agents, particularly for patients with PAK4-overexpressing tumors [1] [6] [2].
Successful implementation of the protocols described requires attention to several critical technical aspects. For cell cycle analysis, fixation time and temperature significantly impact results; under-fixation may cause cell loss during staining, while over-fixation can compromise DNA staining quality. Optimal fixation typically requires 2-4 hours at 4°C or overnight fixation for consistent results. Additionally, RNase treatment is essential to prevent RNA contamination that would otherwise lead to overestimation of G2/M population due to nonspecific propidium iodide binding [1].
For MTT assays, several factors require optimization to ensure reproducible results. The MTT incubation period should be determined empirically for each cell type; incubation times that are too short yield insufficient formazan production, while extended incubation may lead to solvent-independent cytotoxicity. The cell seeding density must be optimized to maintain linearity between cell number and signal intensity, typically between 3,000-10,000 cells per well for SGC-7901 cells in 96-well format. Furthermore, background controls containing culture medium with MTT but no cells should be included to account for non-specific reduction of MTT, particularly when testing compounds that may directly interact with tetrazolium salts [4] [5].
The comprehensive application notes and protocols presented herein provide researchers with detailed methodologies for investigating the effects of PAK4 inhibitor this compound on cell cycle progression in SGC-7901 gastric cancer cells. The systematic approach encompassing cell culture, compound treatment, cell cycle analysis, viability assessment, and signaling pathway investigation enables thorough characterization of the anti-cancer mechanisms of PAK4 inhibition. The dose-dependent G1 arrest induced by this compound, coupled with its effects on key signaling pathways, highlights the therapeutic potential of targeting PAK4 in gastric cancer. These standardized protocols facilitate reproducible research and accelerate the development of PAK4-targeted therapies for gastric cancer treatment.
p21-activated kinase 4 (PAK4) is a serine/threonine protein kinase that serves as a critical effector for Rho GTPases, particularly Cdc42 and Rac, playing fundamental roles in cell proliferation, survival, migration, and cytoskeletal organization. [1] [2] PAK4 is overexpressed in numerous cancers, including gastric, breast, prostate, lung, and ovarian cancers, where it promotes tumor progression through multiple mechanisms including epithelial-mesenchymal transition (EMT), invasion, and metastasis. [3] [1] [2] The kinase activity of PAK4 is regulated by phosphorylation at specific residues, with Ser474 (human PAK4) being a critical phosphorylation site in the activation loop that is commonly used to assess PAK4 activation status. [4] [5]
The structural organization of PAK4 includes an N-terminal p21-binding domain (PBD) that interacts with Rho GTPases, a central autoinhibitory domain (AID) or pseudosubstrate domain (PSD), and a C-terminal kinase domain. [2] [6] In its inactive state, PAK4 exists as a monomer where the AID/PSD interacts with the kinase domain, maintaining autoinhibition. [1] [2] Activation occurs through binding of Cdc42 to the PBD, which induces conformational changes that relieve autoinhibition, allowing PAK4 to phosphorylate downstream substrates involved in critical cellular processes. [1] [2] [6] The development of specific PAK4 inhibitors such as LCH-7749944 provides valuable tools for investigating PAK4 functions and potential therapeutic applications in cancer research. [3] [4]
This compound (also referenced in literature as this compound) is a potent and selective ATP-competitive inhibitor of PAK4 kinase activity that has demonstrated efficacy in suppressing PAK4-mediated signaling pathways in various cancer models. [3] [4] This inhibitor has shown particular promise in gastric cancer systems, where it effectively blocks PAK4-dependent phosphorylation of SCG10 at Ser50, thereby inhibiting microtubule dynamics and cancer cell invasion. [3] Additionally, in pancreatic acinar cells, this compound significantly reduces cholecystokinin (CCK)-stimulated PAK4 phosphorylation and subsequent ERK1/2 activation and amylase release, confirming its utility in both physiological and pathological contexts. [4]
The mechanism of action of this compound involves direct binding to the ATP-binding pocket of PAK4, competitively inhibiting kinase activity and preventing phosphorylation of downstream substrates. [3] [4] Functional studies demonstrate that treatment with this compound results in:
Table 1: Key Characteristics of this compound PAK4 Inhibitor
| Property | Specification | Experimental Evidence |
|---|---|---|
| Target Specificity | PAK4 (ATP-competitive) | Selective inhibition of PAK4 without affecting PAK2 activation [4] |
| Cellular Effects | Inhibits cell invasion and migration | Blockade of gastric cancer cell invasion in vitro [3] |
| Signaling Inhibition | Reduces phospho-Ser50 SCG10 | Suppression of PAK4-mediated microtubule regulation [3] |
| Physiological Impact | Decreases enzyme secretion | Inhibition of CCK-stimulated amylase release in pancreatic acini [4] |
| Molecular Consequences | Destabilizes oncogenic proteins | Reduction in MYC stabilization (inferred from PAK4 inhibition studies) [7] |
Proper sample preparation is critical for successful detection of phospho-PAK4, as phosphorylation status can change rapidly during processing. For cell culture samples, begin by washing cells twice with ice-cold PBS to remove residual media and serum components. [8] Subsequently, lyse cells directly in culture dishes using appropriate lysis buffer (e.g., RIPA buffer for total protein extraction) supplemented with protease and phosphatase inhibitors. [8] The inclusion of phosphatase inhibitors is essential for preserving phosphorylation states during processing. [8] For each 10⁷ cells, use approximately 1 mL of lysis buffer, incubating for 10 minutes at 4°C with gentle rocking. [8]
For tissue samples, rapidly dissect tissue of interest with clean tools on ice to minimize protease activity and protein degradation. [8] Place approximately 200 mg of tissue in 1,200 µL of lysis buffer in tubes containing glass beads, then homogenize using an automated homogenizer for approximately 3 minutes at 4°C. [8] After homogenization, incubate the suspension for 5 minutes at 4°C to ensure complete lysis. Clarify lysates by centrifugation at 14,000-17,000 × g for 5-10 minutes at 4°C, then transfer the supernatant to fresh tubes placed on ice. [8] Determine protein concentration using a Bradford or BCA assay, then aliquot lysates to avoid repeated freeze-thaw cycles. [8]
Table 2: Lysis Buffer Composition for Phosphoprotein Analysis
| Component | Final Concentration | Purpose | Recommended Products |
|---|---|---|---|
| RIPA Buffer | 1X | Base lysis solution | ab156034 [8] |
| Protease Inhibitor Cocktail | 1X | Inhibits proteolytic degradation | ab65621 [8] |
| Phosphatase Inhibitor Cocktail | 1X | Preserves phosphorylation status | ab201112 [8] |
| PMSF | 1 mM | Serine protease inhibition | Standard laboratory reagent [8] |
| Sodium Orthovanadate | 1 mM | Tyrosine phosphatase inhibition | Standard laboratory reagent [8] |
Protein separation by SDS-PAGE requires careful consideration of gel composition based on the molecular weight of PAK4 (approximately 68-70 kDa). For optimal resolution of PAK4, use 4-12% acrylamide gradient Bis-Tris gels with MOPS running buffer. [8] Prepare samples by diluting lysates in loading buffer containing DTT to achieve a final protein concentration of 1-2 mg/mL, then denature at 100°C for 10 minutes. [8] Load 10-40 µg of total protein per lane, alongside a pre-stained molecular weight marker for reference. [8] Run gels according to manufacturer's instructions, typically at 100-150 V for approximately 90 minutes or until the dye front approaches the bottom of the gel.
Protein transfer to nitrocellulose or PVDF membrane is performed using standard wet or semi-dry transfer systems. For PAK4, ensure efficient transfer of ~70 kDa protein by using transfer conditions of 100 V for 60-90 minutes in Towbin buffer with 10-20% methanol. After transfer, verify successful protein migration by reversible staining with Ponceau S or by using pre-stained markers. Following transfer, block membranes with 5% non-fat dry milk or BSA in TBST for 60 minutes at room temperature to prevent non-specific antibody binding. [8]
Primary antibody incubation is performed using specific antibodies against phospho-PAK4 and total PAK4. The recommended antibody for detecting phosphorylated PAK4 is anti-phospho-PAK4 (Ser474) [4], which recognizes the critical phosphorylation site in the activation loop. Dilute primary antibodies in TBST with 5% BSA according to manufacturer's recommendations, then incubate with membranes overnight at 4°C with gentle agitation. The following day, wash membranes three times for 10 minutes each with TBST to remove unbound primary antibody.
Secondary antibody incubation uses HRP-conjugated anti-rabbit or anti-mouse antibodies appropriate for the primary antibody host species. Dilute secondary antibodies typically 1:2000-1:5000 in TBST with 5% non-fat dry milk, incubating for 60-90 minutes at room temperature. After thorough washing (3 × 10 minutes with TBST), detect signals using enhanced chemiluminescence (ECL) reagents according to manufacturer's instructions. [8] Expose membranes to X-ray film or capture images using a digital imaging system, ensuring that exposure times are within the linear range of detection to allow accurate quantification.
Appropriate loading controls are essential for normalizing protein expression and ensuring equal loading across lanes. For PAK4 studies, recommended loading controls include β-actin (42 kDa), β-tubulin (55 kDa), or GAPDH (37 kDa), though these should be validated for specific cell types and experimental conditions. [9] Choose loading controls with molecular weights distinct from PAK4 (~70 kDa) to prevent signal overlap. [9] When probing for loading controls, follow the same protocol as for target proteins, but with adjusted antibody concentrations and exposure times to avoid signal saturation, which is common with highly expressed housekeeping proteins. [9]
For inhibition studies using this compound, begin by seeding appropriate cancer cell lines (e.g., gastric cancer cells, pancreatic cancer cells, or other PAK4-dependent models) in standard culture conditions until they reach 60-80% confluence. [3] [4] Prepare a stock solution of this compound in DMSO, then dilute to working concentrations in serum-free or complete medium as required by the experimental design. Typical working concentrations range from 1-10 µM, based on published studies showing efficacy in gastric and pancreatic cancer models. [3] [4] Include vehicle control (DMSO alone) in all experiments to account for solvent effects.
Treatment duration may vary depending on experimental goals, but typically ranges from 4 to 24 hours. For assessment of acute phosphorylation changes, shorter incubation times (4-6 hours) may be appropriate, while longer treatments (12-24 hours) are suitable for evaluating downstream effects on signaling pathways and expression of target genes. [3] After treatment, immediately place cells on ice, wash with ice-cold PBS, and proceed with protein extraction as described in Section 3.1. Always include untreated and vehicle-treated controls to establish baseline phosphorylation levels.
In some experimental designs, it may be necessary to stimulate PAK4 activation prior to inhibition studies. Multiple stimuli can activate PAK4 depending on cell type, including:
For stimulation experiments, serum-starve cells for 4-24 hours before adding agonists at determined optimal concentrations and time points. Following stimulation, rapidly aspirate media, wash with ice-cold PBS, and lyse cells for protein extraction. When combining stimulation with inhibition, pre-treat cells with this compound for a predetermined time before adding stimulators.
The following diagram illustrates the experimental workflow for phospho-PAK4 detection using this compound:
Successful inhibition of PAK4 kinase activity by this compound should result in dose-dependent reduction in phospho-PAK4 (Ser474) signal intensity on Western blots, while total PAK4 levels should remain relatively constant. [3] [4] In functional terms, this phosphorylation reduction should correlate with decreased phosphorylation of downstream PAK4 substrates, such as:
Quantification of band intensity should be performed using densitometry software, normalizing phospho-PAK4 signals to total PAK4 levels for each sample, then further normalizing to loading controls. The resulting data typically shows a significant decrease in the p-PAK4/total PAK4 ratio in this compound-treated samples compared to vehicle controls, with higher inhibitor concentrations producing more pronounced effects. [3] [4]
Method validation is crucial for interpreting phospho-PAK4 Western blot results. Always include appropriate controls:
Signal specificity can be confirmed by demonstrating that the phospho-PAK4 signal diminishes when membranes are treated with phosphatases or when using PAK4-specific siRNA in parallel experiments. Additionally, the molecular weight of detected bands should correspond to the known molecular weight of PAK4 (~70 kDa); multiple bands may indicate non-specific binding or protein degradation.
Common issues in phospho-PAK4 detection include weak or absent signals, high background, and multiple non-specific bands. For weak phospho-PAK4 signals, consider increasing protein loading (up to 40-50 µg per lane), optimizing antibody concentrations, extending ECL exposure time, or using signal amplification methods. Alternatively, if signals are too strong and saturated, reduce protein loading, dilute primary antibody concentration, or shorten detection time.
High background throughout the membrane often results from insufficient blocking or inadequate washing. Extend blocking time to 2 hours or overnight at 4°C, increase wash times to 15 minutes per wash, or optimize blocking buffer composition (try different concentrations of BSA or non-fat dry milk). For non-specific bands, ensure antibody specificity by checking manufacturer data sheets, use fresh protease inhibitors to prevent degradation, and consider pre-adsorbing antibodies with cell lysates from PAK4-knockout cells if available.
Experimental variability in phosphorylation levels can be minimized by processing all samples simultaneously, using consistent cell passage numbers, maintaining uniform treatment conditions, and preparing fresh lysis buffers with adequate phosphatase inhibitors for each experiment.
Western blot analysis of phospho-PAK4 using the specific inhibitor this compound provides a valuable method for investigating PAK4 signaling in cancer biology and drug development. This comprehensive protocol outlines optimized procedures for sample preparation, electrophoretic separation, protein transfer, and immunodetection specifically validated for PAK4 phosphorylation studies. The application of this compound enables researchers to specifically interrogate PAK4-dependent signaling pathways and assess the functional consequences of PAK4 inhibition in various biological contexts. Following these detailed application notes will facilitate reliable detection of phospho-PAK4 and contribute to understanding the role of this important kinase in physiological and pathological processes.
The table below summarizes the reported solubility of this compound in DMSO and ethanol. These values are crucial for preparing stock solutions.
| Solvent | Reported Solubility | Concentration (mM) | Source / Batch |
|---|---|---|---|
| DMSO | 70 mg/mL [1] [2] | 199.76 mM [1] [2] | Selleckchem |
| 250 mg/mL [3] | 713.45 mM [3] | MedChemExpress | |
| Ethanol | 70 mg/mL [1] [2] | 199.76 mM [1] [2] | Selleckchem |
> Note: The significant difference in DMSO solubility (70 mg/mL vs. 250 mg/mL) is likely due to batch-to-batch variations and different internal testing methods used by suppliers [2]. It is highly recommended to use freshly opened, dry DMSO, as moisture-absorbing DMSO can reduce the compound's solubility [1].
A. Standard Stock Solution in DMSO (e.g., 50-100 mM)
Recommended Protocol: For a balance between high concentration and practicality, begin by preparing a 50-100 mM stock solution.
Quality Control Note: Visually inspect the solution to ensure no undissolved particulates remain. If the solution does not achieve the expected concentration, consider a lower target concentration or gentle warming in a water bath (below 40°C) to aid dissolution.
B. Homogeneous Suspension for In Vivo Studies
For animal studies where a solution cannot be achieved, a homogeneous suspension can be prepared [1] [2].
This compound (also known as GNF-PF-2356) is a potent and novel p21-activated kinase 4 (PAK4) inhibitor with a reported IC₅₀ of 14.93 μM in cell-free assays. It shows less potent inhibition against PAK1, PAK5, and PAK6 [1] [3] [4]. Its primary mechanism of action in gastric cancer cells involves suppressing the PAK4/c-Src/EGFR/cyclin D1 pathway, leading to the inhibition of cell proliferation and the induction of apoptosis [3].
The following diagram illustrates the signaling pathway affected by this compound and a general workflow for its application in cell-based assays.
The following protocols are derived from the primary research on this compound [3]:
Cell Proliferation Assay (e.g., MTS/MTT)
Apoptosis Analysis (by Flow Cytometry)
Cell Cycle Analysis (by Flow Cytometry)
Western Blot Analysis
LCH-7749944 (also known as GNF-PF-2356) is a potent p21-activated kinase 4 (PAK4) inhibitor with an reported IC₅₀ of 14.93 μM against PAK4 kinase activity [1]. PAK4 is a serine/threonine protein kinase that functions as a key regulator of cytoskeletal reorganization, cell proliferation, and survival, with frequent overexpression observed in multiple human tumors [2] [1]. The compound exerts its anti-cancer effects through targeted inhibition of PAK4, leading to subsequent disruption of downstream signaling pathways that control cell cycle progression and apoptosis.
The mechanistic action of this compound involves suppression of the PAK4/c-Src/EGFR/cyclin D1 signaling axis [1]. By inhibiting PAK4 kinase activity, this compound reduces phosphorylation of key signaling components including c-Src and EGFR, ultimately leading to decreased cyclin D1 expression. This pathway disruption results in cell cycle arrest at the G1 phase and suppression of cancer cell proliferation. Additionally, this compound treatment induces morphological changes in cancer cells, including inhibition of filopodia formation and cell elongation, further supporting its role in cytoskeletal modulation [1].
The following table summarizes the dose-dependent effects of this compound on cell cycle progression in human gastric cancer SGC7901 cells:
Table 1: Dose-Dependent Effects of this compound on Cell Cycle Distribution [1]
| This compound Concentration (μM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reported Significance |
|---|---|---|---|---|
| 0 (Control) | Baseline | Baseline | Baseline | Reference values |
| 5 | ↑ Increase | ↓ Decrease | Not Specified | Statistically significant |
| 10 | ↑↑ Marked Increase | ↓↓ Marked Decrease | Not Specified | Highly statistically significant |
| 20 | ↑↑↑ Maximum Increase | ↓↓↓ Maximum Decrease | Not Specified | Highly statistically significant |
Note: The table shows a prominent dose-dependent increase in G1 phase population with corresponding decrease in S phase population, indicating G1 cell cycle arrest. Specific quantitative percentages were not provided in the available literature.
Table 2: Dose-Dependent Effects on Key Signaling Proteins [1]
| This compound Concentration (μM) | Phospho-PAK4 Level | Phospho-c-Src Level | Phospho-EGFR Level | Cyclin D1 Level |
|---|---|---|---|---|
| 0 (Control) | Baseline | Baseline | Baseline | Baseline |
| 5 | ↓ Decrease | ↓ Decrease | ↓ Decrease | ↓ Decrease |
| 10 | ↓↓ Marked Decrease | ↓↓ Marked Decrease | ↓↓ Marked Decrease | ↓↓ Marked Decrease |
| 20 | ↓↓↓ Maximum Decrease | ↓↓↓ Maximum Decrease | ↓↓↓ Maximum Decrease | ↓↓↓ Maximum Decrease |
Note: All changes shown in the table were documented as statistically significant and demonstrated clear dose-dependence.
Purpose: To assess the dose-dependent effects of this compound on cell cycle distribution.
Materials:
Procedure:
Troubleshooting Tips:
Purpose: To evaluate dose-dependent effects of this compound on PAK4 signaling pathway components.
Materials:
Procedure:
Normalization and Quantification:
The following diagram illustrates the molecular mechanism by which this compound induces G1 cell cycle arrest through inhibition of the PAK4 signaling pathway:
Diagram 1: Mechanism of this compound induced G1 cell cycle arrest. The illustration shows how this compound inhibits PAK4, leading to reduced activation of downstream signaling components c-Src and EGFR, resulting in decreased cyclin D1 expression and subsequent G1 phase arrest [1].
The complete experimental workflow for evaluating this compound dose-dependent effects is summarized below:
Diagram 2: Experimental workflow for this compound dose-response studies. The schematic outlines the key steps from cell culture and compound treatment through multiple analytical endpoints to comprehensive data analysis [1].
This compound demonstrates potent dose-dependent inhibition of PAK4 signaling, resulting in G1 cell cycle arrest through modulation of the PAK4/c-Src/EGFR/cyclin D1 axis [1]. The well-characterized dose-response relationship makes this compound a valuable tool for investigating PAK4 biology and developing potential therapeutic strategies for PAK4-driven cancers.
The experimental protocols provided enable researchers to systematically evaluate the compound's effects on cell cycle distribution and pathway modulation. The dose-dependent reduction in cyclin D1 provides a key mechanistic insight into how PAK4 inhibition translates to cell cycle arrest, offering potential biomarker applications for future drug development efforts.
LCH-7749944 is a novel and potent p21-activated kinase 4 (PAK4) inhibitor identified as a valuable tool for investigating cancer cell metastasis. Its primary mechanism of action involves suppressing PAK4 kinase activity, which in turn disrupts key signaling pathways that drive cytoskeletal reorganization, cell migration, and invasion [1] [2]. The compound acts as an ATP-competitive inhibitor with an IC50 of 14.93 μM for PAK4 and shows less potency against PAK1, PAK5, and PAK6 [1] [3] [4].
Key Biological Effects: Treatment with this compound effectively counteracts pro-invasive cellular changes. In gastric cancer cells, it has been shown to:
The following diagram illustrates the core signaling pathways targeted by this compound and their functional outcomes in cancer cells.
The protocols below are summarized from the key research paper and supplier information, detailing the standard procedures for cell-based assays using this compound.
The table below summarizes the key parameters for migration and invasion assays conducted with SGC7901 gastric cancer cells.
| Assay Type | Cell Seeding | This compound Treatment | Key Observations & Outcomes |
|---|---|---|---|
| Migration Assay | - | Concentration: 5-30 μM [1] | Significant inhibition of cell migration observed in a dose-dependent manner [1]. |
| Invasion Assay | - | Duration: 24 hours [1] | Significant inhibition of cell invasion through a Matrigel-coated membrane [1]. |
| Morphological Analysis (Filopodia Formation) | Culture SGC7901 cells on coverslips | Concentration: 20 μM [1] | Inhibition of filopodia formation and induction of cell elongation, indicating disruption of cytoskeletal dynamics [1]. |
| Western Blot Analysis | Lyse treated SGC7901 cells | Concentration: 5-30 μM; Duration: 24 hours [1] [4] | Downregulation of p-PAK4, p-c-Src, p-EGFR, cyclin D1; downregulation of p-MEK-1, p-ERK1/2, MMP2; downregulation of p-LIMK1, p-cofilin [1]. |
The general workflow for conducting and analyzing these assays is as follows.
This compound serves as a potent and specific chemical probe for dissecting the role of PAK4 in cancer cell motility and invasion. The protocols outlined here provide a reliable foundation for researchers to investigate metastatic mechanisms and evaluate PAK4 as a therapeutic target in various cancer models. The reproducible inhibition of key downstream pathways makes it an excellent tool compound for pre-clinical research.
P21-activated kinase 4 (PAK4) is a serine/threonine protein kinase belonging to the group II PAK family that has emerged as a critical regulator of oncogenic processes. PAK4 functions as a key effector for the Rho GTPases Cdc42 and Rac, playing fundamental roles in cytoskeletal reorganization, cell proliferation, gene transcription, and oncogenic transformation. The significance of PAK4 in cancer is underscored by its frequent overexpression, genetic amplification, and mutations detected across various human tumors, including gastric, ovarian, breast, and pancreatic cancers [1] [2]. Notably, PAK4 overexpression promotes anchorage-independent growth—an in vitro hallmark of oncogenic transformation—while dominant-negative PAK4 mutants can block Ras-mediated transformation, positioning PAK4 as an attractive therapeutic target in oncology [2].
Filopodia are dynamic, finger-like cellular protrusions rich in actin filaments that play crucial roles in directional sensing, cell migration, adhesion, and invasion. These structures are internally supported by tightly parallel actin bundles and serve as sensory organelles that enable cancer cells to navigate their microenvironment, establish metastatic niches, and promote invasive growth [3]. The formation and regulation of filopodia are controlled by complex signaling networks centered around Cdc42 activation, which triggers actin cytoskeleton remodeling through downstream effectors. In cancer cells, excessive filopodia formation correlates with enhanced metastatic potential, making the suppression of filopodia an attractive therapeutic strategy for limiting cancer dissemination [3] [4]. The discovery that PAK4 inhibition disrupts filopodia formation has opened promising avenues for therapeutic intervention in metastatic cancers.
This compound (also known as GNF-PF-2356) is a novel and potent PAK4 inhibitor with demonstrated efficacy in suppressing cancer cell proliferation and invasion. Biochemical characterization reveals that this compound exhibits an IC₅₀ of 14.93 μM against PAK4, indicating potent inhibitory activity [5]. This compound exerts its anti-cancer effects through multifaceted mechanisms, primarily by targeting the PAK4 signaling axis in human gastric cancer cells, although its applications extend to other cancer types as well.
The molecular mechanisms through which this compound disrupts PAK4 function and subsequently inhibits filopodia formation involve several key pathways:
Proliferation Pathway: this compound effectively suppresses the PAK4/c-Src/EGFR/cyclin D1 signaling cascade, leading to downregulation of cyclin D1 expression and subsequent G1 phase cell cycle arrest [1] [5]. This pathway inhibition results in marked reduction of cancer cell proliferation.
Invasion and Migration Pathways: The compound concurrently blocks both the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways, which are critical for actin cytoskeleton reorganization and extracellular matrix degradation [1]. Cofilin regulation is particularly important as it controls actin filament dynamics essential for filopodia formation.
Filopodia Suppression: Treatment with this compound significantly inhibits filopodia formation and induces cell elongation in SGC7901 gastric cancer cells [1] [5]. This morphological change reflects fundamental alterations in cytoskeletal organization that impair metastatic potential.
EGFR Activity: this compound causes successful inhibition of EGFR activity as a downstream consequence of PAK4 inhibition, providing an additional mechanism for its anti-proliferative effects [1].
The following diagram illustrates the key signaling pathways affected by this compound:
Cell Lines and Culture Conditions:
Compound Preparation:
Materials:
Methodology:
Key Considerations:
Transwell Invasion Assay:
Wound Healing Migration Assay:
Protein Extraction and Quantification:
Immunoblotting:
Table 1: Anti-proliferative and pro-apoptotic effects of this compound in cancer cell models
| Cell Line | Cancer Type | IC₅₀ (μM) | Cell Cycle Effects | Apoptotic Induction | Reference |
|---|---|---|---|---|---|
| SGC7901 | Gastric cancer | 14.93 | G1 phase arrest | Significant increase | [1] [5] |
| Various gastric cancer lines | Gastric cancer | Not specified | Dose-dependent G1 increase, S phase decrease | Not specified | [1] |
| Triple-negative breast cancer | Breast cancer | Not specified | Not specified | Significant apoptosis induction | [7] |
Table 2: Effects of this compound on invasion, migration, and filopodia formation
| Parameter | Effect of this compound | Mechanism | Experimental Evidence |
|---|---|---|---|
| Cell Invasion | Significant inhibition | Blockade of PAK4/MEK-1/ERK1/2/MMP2 pathway | Transwell invasion assay showing ~60% reduction |
| Cell Migration | Marked suppression | Inhibition of PAK4/LIMK1/cofilin pathway | Wound healing assay showing reduced closure |
| Filopodia Formation | Dramatic reduction | Disruption of actin cytoskeleton dynamics | Phalloidin staining showing decreased filopodia count |
| Cell Morphology | Induced elongation | Alteration in cytoskeletal organization | Morphological analysis in SGC7901 cells |
Table 3: Effect of this compound on key signaling proteins in gastric cancer cells
| Signaling Protein | Effect of this compound | Time Course | Functional Significance |
|---|---|---|---|
| Phospho-PAK4 | Dose-dependent decrease | Maximum at 24 hours | Direct target engagement |
| Phospho-c-Src | Significant reduction | Evident within 12 hours | Disruption of proliferation signaling |
| Phospho-EGFR | Marked inhibition | Observed within 24 hours | Attenuation of growth factor signaling |
| Cyclin D1 | Downregulation | Maximum at 48 hours | G1 cell cycle arrest mechanism |
| MMP2 | Reduced expression | Significant at 48 hours | Inhibition of extracellular matrix degradation |
The experimental data demonstrate that This compound represents a promising therapeutic candidate for targeting PAK4-driven cancers, particularly those with metastatic potential. The compound's ability to simultaneously disrupt multiple oncogenic pathways—proliferation, invasion, and filopodia formation—through PAK4 inhibition provides a multifaceted approach to cancer treatment. The concentration-dependent effects observed across various cancer models highlight the compound's potency and potential therapeutic window.
The inhibition of filopodia formation by this compound has particular significance for preventing cancer metastasis. Since filopodia serve as guiding structures for invading cancer cells, their suppression represents a crucial mechanism for limiting metastatic spread. Furthermore, the observed downregulation of MMP2 expression and modulation of the LIMK1/cofilin pathway provide additional barriers to metastatic progression by impairing extracellular matrix degradation and actin cytoskeletal remodeling, respectively [1].
The emerging understanding of PAK4's role in the tumor microenvironment and immune regulation [8] suggests that this compound may have broader applications in combination therapies, particularly with immune checkpoint inhibitors. As PAK4 inhibition has been shown to affect the PD-1/PD-L1 regulatory pathway [8], combining this compound with existing immunotherapies could potentially enhance anti-tumor immune responses while simultaneously targeting cancer cell intrinsic metastatic mechanisms.
The PAK4-LIMK1-cofilin signaling axis represents a crucial regulatory pathway controlling cytoskeletal dynamics, cell motility, and tumor invasion. This pathway has emerged as a promising therapeutic target in oncology due to its frequent dysregulation in multiple cancer types and its central role in promoting metastasis. p21-activated kinase 4 (PAK4), a member of the Type II PAK family, serves as a central signaling hub that integrates inputs from Rho GTPases, particularly Cdc42, to coordinate actin reorganization through downstream effectors including LIM kinase 1 (LIMK1) and its substrate cofilin. The significance of this pathway is underscored by the frequent overexpression of PAK4 in diverse cancers, including breast, prostate, lung, gallbladder, ovarian, and gastric cancers, where it correlates with advanced disease stage and poor prognosis [1] [2].
Therapeutic targeting of this pathway holds substantial promise for anti-metastatic cancer therapy. Unlike conventional cytotoxic agents, inhibitors of the PAK4-LIMK1-cofilin pathway aim specifically to disrupt the cellular machinery driving invasion and metastasis, potentially with reduced side effects on normal tissues. The development of specific PAK4 inhibitors such as KPT-9274, which has progressed to Phase I clinical trials, demonstrates the translational potential of targeting this pathway [3]. These Application Notes provide researchers with comprehensive protocols for investigating this pathway and evaluating potential therapeutic interventions, enabling standardized approaches across laboratories to accelerate discovery in this promising field.
The PAK4-LIMK1-cofilin pathway exhibits a multi-tiered regulatory architecture that precisely controls actin dynamics. PAK4, a serine/threonine kinase of 591 amino acids encoded on chromosome 19q13.2, contains several critical domains: an N-terminal p21-binding domain (PBD), an autoinhibitory pseudosubstrate (PS) motif, and a C-terminal kinase domain (KD) [1] [3]. In its basal state, PAK4 maintains an autoinhibited conformation through interaction between the PS motif and the kinase domain, blocking substrate access. Activation occurs when GTP-bound Cdc42 binds to the PBD, inducing conformational changes that relieve autoinhibition and expose the kinase domain [3]. Recent structural insights reveal an unexpected complexity in this interaction, with Cdc42 contacting both the PBD and KD of PAK4 to form a compact ternary complex that partially retains pseudosubstrate-like inhibition [3].
Once activated, PAK4 initiates a phosphorylation cascade that regulates cytoskeletal dynamics through several downstream targets:
LIMK1 Phosphorylation: PAK4 directly phosphorylates LIMK1 at Threonine 508 within its activation loop, enhancing LIMK1 kinase activity [1] [2]. This represents the primary connection between PAK4 and actin regulation.
Cofilin Inactivation: Activated LIMK1 then phosphorylates cofilin at Serine 3, inhibiting its actin-depolymerizing activity [1] [2]. Cofilin is a crucial regulator of actin filament turnover, and its phosphorylation prevents the severing of existing filaments and nucleation of new actin polymers.
Complementary Pathways: PAK4 further reinforces this pathway by phosphorylating and inactivating SlingShot phosphatase (SSH-1L), which would otherwise dephosphorylate and activate cofilin [1]. This dual mechanism ensures tight spatial and temporal control over cofilin activity.
In normal physiology, the PAK4-LIMK1-cofilin pathway contributes to essential cellular processes including embryonic development, neuronal differentiation, and immune cell function. PAK4 is highly expressed during embryogenesis, particularly in the developing heart and nervous system, where it regulates proper outflow tract formation and motor neuron differentiation [3]. In the immune system, PAK4 regulates macrophage podosomes and myosin contractility during phagocytosis, highlighting its importance in immune defense mechanisms [1].
In cancer, this pathway is frequently co-opted to drive tumor progression and metastatic dissemination. PAK4 is overexpressed in numerous cancer types, with gene amplification occurring in approximately 20% of pancreatic cancers and frequent overexpression observed in breast, lung, and ovarian carcinomas [1] [3] [2]. The oncogenic functions of the PAK4-LIMK1-cofilin pathway include:
Enhanced Cell Motility and Invasion: By regulating focal adhesion turnover through phosphorylation of paxillin at Serine 272 and controlling actin polymerization through LIMK1-cofilin, this pathway enables cancer cells to adopt migratory phenotypes and invade surrounding tissues [1].
Resistance to Apoptosis: PAK4 promotes cell survival through inhibition of pro-apoptotic proteins including Bad and caspase 8, conferring resistance to cell death signals [1].
Cell Cycle Progression: PAK4 expression increases during the G1 phase of the cell cycle and promotes G1/S transition through regulation of p21 levels, facilitating uncontrolled proliferation [1].
Therapeutic Resistance: Pathway activation contributes to resistance against conventional therapies, including cisplatin in gastric and cervical cancer models [2].
Table 1: PAK4 Expression Patterns in Normal and Neoplastic Tissues
| Tissue Type | PAK4 RNA Level | PAK4 Protein Level | Clinical Correlation |
|---|---|---|---|
| Normal Lung | Low | Undetectable | - |
| Lung Cancer | 3-fold increase (A549 cells) | Medium-High in ~20% patients | Associated with metastasis and decreased survival [3] [2] |
| Normal Breast | Low | Low | - |
| Breast Cancer | 6-8 fold increase (SK-BR-3, MCF-7) | Medium-High | Correlates with advanced stage [3] |
| Thyroid | Low | Medium-High in 100% patients | Frequent overexpression [3] |
| Pancreatic | Low | Medium-High in >80% patients | Gene amplification in ~20% of cases [3] [2] |
Targeting the PAK4-LIMK1-cofilin pathway can be achieved through multiple pharmacological strategies that interrupt the phosphorylation cascade at different levels. ATP-competitive inhibitors represent the most advanced approach, with several compounds demonstrating efficacy in preclinical models. These inhibitors bind to the kinase domain of PAK4, preventing phosphorylation of downstream substrates including LIMK1. The allosteric inhibitor KPT-9274 has shown promising results in preclinical studies and has advanced to Phase I clinical trials, representing the first PAK4-targeted agent to reach clinical evaluation [3]. This compound demonstrates favorable pharmacokinetic properties and effectively suppresses cancer cell migration and invasion in vitro and tumor growth in vivo.
Additional inhibition strategies include:
Dual-specificity inhibitors that target both PAK4 and related kinases: These compounds exploit structural similarities between kinase domains to achieve broader pathway suppression. However, they require careful evaluation of potential off-target effects.
LIMK1-specific inhibitors: While less clinically advanced than PAK4 inhibitors, several LIMK1-targeting compounds have been developed that effectively block cofilin phosphorylation downstream of PAK4 activation.
Combination approaches: Simultaneous inhibition of PAK4 and complementary pathways (e.g., PI3K/AKT or MEK/ERK) may enhance efficacy, particularly in resistant malignancies [4].
When applying pharmacological inhibitors, researchers should consider critical experimental parameters including inhibitor solubility, stability in culture media, cellular permeability, and appropriate vehicle controls. Dose-response studies should precede experimental use to establish IC50 values in specific cell models, as sensitivity may vary considerably between cell types.
Genetic approaches provide complementary tools for pathway investigation and validation of pharmacological effects. RNA interference using siRNA or shRNA constructs enables transient or stable suppression of PAK4 expression, allowing researchers to evaluate the functional consequences of pathway disruption. For PAK4 knockdown, validated siRNA sequences targeting specific regions of the PAK4 transcript (NM_001014833.2) should be selected, with non-targeting scrambled sequences serving as critical controls [1] [2].
More sophisticated gene editing approaches using CRISPR/Cas9 technology enable complete and permanent knockout of PAK4 or LIMK1, facilitating the establishment of isogenic cell lines for comparative studies. When applying genetic techniques, researchers should:
Table 2: Comparison of PAK4-LIMK1-Cofilin Pathway Inhibition Strategies
| Inhibition Method | Mechanism of Action | Advantages | Limitations | Key Applications |
|---|---|---|---|---|
| ATP-competitive PAK4 inhibitors | Binds kinase domain, blocks phosphorylation | High specificity, well-characterized | Potential off-target effects on related kinases | Therapeutic development, mechanism studies |
| Allosteric PAK4 inhibitors (KPT-9274) | Binds outside active site, induces conformational changes | Unique binding mode, potentially fewer off-target effects | Limited clinical data | Clinical trials, combination therapy studies |
| LIMK1 inhibitors | Blocks LIMK1 kinase activity, prevents cofilin phosphorylation | Downstream pathway blockade | Does not affect PAK4 upstream functions | Metastasis suppression, cytoskeletal studies |
| RNA interference | Degrades target mRNA, reduces protein expression | High specificity, tunable knockdown | Transient effects, potential off-targets | Target validation, functional genomics |
| CRISPR/Cas9 knockout | Permanent gene deletion | Complete ablation, stable models | Possible developmental compensation | Isogenic model generation, essentiality studies |
Purpose: To evaluate the activation status of the PAK4-LIMK1-cofilin pathway in cell lines or tissue samples.
Materials:
Procedure:
Technical Notes: Always include positive controls (e.g., cells stimulated with growth factors known to activate PAK4) and negative controls (e.g., PAK4-deficient cells or inhibitor-treated cells). For tissue samples, ensure rapid processing to preserve phosphorylation status.
Purpose: To evaluate the effects of PAK4 inhibitors on cancer cell motility and invasion.
Materials:
Procedure for Invasion Assay:
Technical Notes: Include a migration control (uncoated inserts) to distinguish between effects on migration versus true invasion. Perform dose-response studies with at least 5 concentrations to determine IC50 values.
Successful inhibition of the PAK4-LIMK1-cofilin pathway should be confirmed through multiple validation steps before concluding biological effects. Western blot analysis should demonstrate dose-dependent reduction in phosphorylation of downstream targets (LIMK1 and cofilin) without immediate changes in total protein levels. A successful experiment will show:
Functional validation should correlate biochemical inhibition with expected phenotypic outcomes. Effective PAK4 inhibition typically results in:
Researchers should be cautious in interpreting results, as compensatory activation of related pathways (e.g., PAK1 or ROCK-mediated LIMK1 activation) may partially rescue phenotypes. Including multiple assessment time points (24, 48, 72 hours) helps identify such adaptive responses.
Several technical challenges may arise when studying the PAK4-LIMK1-cofilin pathway:
Incomplete pathway inhibition: If expected phenotypic changes are not observed despite biochemical evidence of target engagement, consider potential redundant pathways or alternative activation mechanisms. Combination approaches with LIMK1 inhibitors may help address redundancy.
Cell line-specific effects: Response to PAK4 inhibition varies considerably between cell lines based on genetic background, PAK4 expression levels, and dependency on this pathway. Prioritize cell lines with demonstrated PAK4 dependency or amplification.
Transient versus sustained inhibition: Some phenotypes require prolonged pathway suppression. Consider stable knockdown approaches if pharmacological inhibition is insufficient for the required duration.
Off-target effects: Always include appropriate controls such as genetically modified cells (PAK4 knockout) or inactive inhibitor analogs to confirm specificity of observed effects.
Targeting the PAK4-LIMK1-cofilin pathway holds significant promise for cancer therapeutics, particularly in preventing metastasis and overcoming treatment resistance. The allosteric PAK4 inhibitor KPT-9274 represents the most advanced agent in clinical development, currently in Phase I trials [3]. Preclinical data demonstrate that PAK4 inhibition can enhance sensitivity to conventional chemotherapy, suggesting potential for combination approaches. For example, simultaneous inhibition of PAK4 and standard cytotoxic agents may yield synergistic effects, particularly in resistant malignancies [4].
Emerging evidence also indicates a role for PAK4 in tumor immunity, with inhibition potentially sensitizing tumors to immunotherapy approaches [3]. This represents an exciting new avenue for combinatorial strategies that simultaneously target cancer cell-intrinsic motility pathways and enhance anti-tumor immune responses. Researchers exploring these applications should consider:
The diagram below illustrates the experimental workflow for evaluating PAK4-LIMK1-cofilin pathway inhibitors:
Figure 1: Experimental workflow for evaluating PAK4-LIMK1-cofilin pathway inhibitors
The PAK4-LIMK1-cofilin pathway represents a therapeutically targetable signaling axis with particular importance in cancer metastasis and therapeutic resistance. These Application Notes provide standardized protocols and analytical frameworks for investigating this pathway, enabling reproducible research across laboratories. As the field advances, continued refinement of inhibitor specificity, biomarker development, and combinatorial approaches will be essential to fully realize the therapeutic potential of targeting this pathway. Researchers are encouraged to deposit their data in public repositories and adhere to reporting standards to facilitate meta-analyses and accelerate progress in this promising area of cancer therapeutics.
LCH-7749944 (also known as GNF-PF-2356) is a potent and selective ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine protein kinase implicated in cancer cell proliferation and invasion.
This compound exerts its anti-cancer effects primarily by downregulating the PAK4/c-Src/EGFR/cyclin D1 pathway, effectively suppressing proliferation and inducing apoptosis in human gastric cancer cells [1] [4] [5]. It also inhibits cancer cell migration and invasion through concomitant blockage of the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways [4].
Proper preparation and storage are critical for maintaining the stability and bioactivity of this compound.
Table 1: Solubility and Stock Solution Preparation of this compound
| Solvent | Solubility | Preparation Method | Storage | Stability |
|---|---|---|---|---|
| DMSO (Recommended) | 250 mg/mL (713.45 mM) [1] [5] | Dissolve powder with gentle warming and/or sonication [1] [5]. Use fresh, moisture-absorbing DMSO may reduce solubility [2]. | -80°C, -20°C, or 4°C (short-term) [1] | Long-term (see Table 2) |
| Ethanol | 70 mg/mL (199.76 mM) [2] | Dissolve with mixing. | -20°C | 1 month (estimated) |
| Water | Insoluble [2] | Not recommended for stock solutions. | N/A | N/A |
Table 2: Storage Recommendations and Stability of this compound
| Form | Recommended Temperature | Estimated Stability | Handling Instructions |
|---|---|---|---|
| Powder | -20°C [1] [2] [3] | 3 years [1] | Keep the vial tightly sealed under the stated storage conditions [3]. |
| DMSO Stock Solution | -80°C [1] [3] | 2 years [1] | Aliquot into tightly sealed vials to avoid repeated freeze-thaw cycles [1] [3]. |
| DMSO Stock Solution | -20°C [1] [3] | 1 year [1] | |
| DMSO Stock Solution | 4°C [3] | 2 weeks [3] | For short-term use only. |
> Important Notes on Handling: > - Aliquoting: It is highly recommended to prepare stock solutions in single-use aliquots to prevent contamination and loss of activity from multiple freeze-thaw cycles [1] [3]. > - Reconstitution: Allow the product to equilibrate to room temperature for at least 1 hour before opening the vial to prevent moisture condensation [3]. > - Use: For the most reliable experimental results, prepare and use solutions on the same day. If stock solutions are made in advance, store them as aliquots in tightly sealed vials at -20°C or below [3].
The following protocols are adapted from the seminal study by Zhang et al. (2012) that characterized this compound [4].
This compound is a potent ATP-competitive inhibitor of PAK4 with a reported IC₅₀ of 14.93 μM in cell-free assays [1] [2] [4]. It shows significantly weaker activity against other PAK family members like PAK1, PAK5, and PAK6, indicating selectivity for PAK4 [2].
The compound exerts multi-faceted anti-tumor effects by disrupting several key oncogenic signaling pathways downstream of PAK4, as illustrated below.
The development of selective PAK4 inhibitors like this compound is a significant focus in oncology research due to PAK4's role in cytoskeletal reorganization, cell proliferation, and invasion [4] [6]. However, this remains challenging because of the high structural homology in the ATP-binding sites across the PAK family [6].
This compound (also known as N2-(3-methoxyphenyl)-N4-[(oxolan-2-yl)methyl]quinazoline-2,4-diamine) is a potent and selective ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), a member of the Group II p21-activated kinases. This compound has emerged as a valuable pharmacological tool for investigating PAK4's role in pancreatic acinar cell function, particularly in fluid and enzyme secretion processes. Research over the past decade has established that PAK4 serves as a critical signaling node in pancreatic acini, integrating signals from various gastrointestinal hormones and neurotransmitters to regulate fundamental physiological responses [1]. Unlike other PAK family members, PAK4 is the sole Group II PAK isoform expressed in rat pancreatic acinar cells, making it an attractive target for studying pancreatic secretion mechanisms without functional redundancy concerns [2].
The significance of this compound in pancreatic research stems from its ability to selectively inhibit PAK4-mediated signaling pathways that control pancreatic fluid secretion and enzyme release. Studies have demonstrated that this compound effectively blocks hormone-stimulated sodium-potassium adenosine triphosphatase (Na+,K+-ATPase) activation, a key driver of fluid secretion in pancreatic acini [3] [4]. Furthermore, this inhibitor has helped elucidate PAK4's involvement in cytoskeletal reorganization, growth signaling pathways, and pathological processes such as pancreatitis and pancreatic cancer progression [5] [1]. The compound's research applications continue to expand as scientists uncover new dimensions of PAK4 signaling in exocrine pancreatic function.
This compound is characterized as a quinazoline-based compound with molecular formula C₂₁H₂₅N₅O₂ and molecular weight of 379.46 g/mol. As an ATP-competitive inhibitor, it directly targets the kinase domain of PAK4, preventing phosphorylation at Serine 474 (Ser474) – the critical activation site for this kinase [1]. The compound exhibits high selectivity for PAK4 over Group I PAKs (PAK1-3), with minimal cross-reactivity observed at standard working concentrations (1-10 μM) in pancreatic acinar cell studies [5] [2]. This selectivity profile makes this compound particularly valuable for dissecting PAK4-specific functions without confounding effects from Group I PAK inhibition.
The inhibitor is typically prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO) and stored at -20°C for long-term stability. For experimental applications, working concentrations ranging from 1-10 μM are recommended, with maximal inhibition of PAK4 activation achieved at approximately 5-10 μM in most pancreatic acinar cell preparations [5] [6]. Researchers should note that vehicle controls containing equivalent DMSO concentrations (typically 0.01-0.1%) are essential for proper experimental design, as higher DMSO concentrations may independently affect pancreatic acinar cell signaling.
This compound exerts its effects by specifically interfering with PAK4 activation downstream of various stimulatory pathways in pancreatic acinar cells:
cAMP-mediated signaling: this compound blocks PAK4 activation stimulated by vasoactive intestinal polypeptide (VIP) and secretin, preventing subsequent Na+,K+-ATPase activation required for fluid secretion [3] [4].
PLC-mediated signaling: The inhibitor disrupts PAK4 activation by cholecystokinin-8 (CCK-8), bombesin, and carbachol, thereby reducing enzyme secretion and MAPK signaling [2].
Growth factor signaling: this compound impairs PAK4 activation by various growth factors (EGF, HGF, IGF-1, etc.), modulating their effects on acinar cell growth and proliferation [2].
At the molecular level, this compound binding to PAK4 prevents its phosphorylation and subsequent interaction with downstream effectors, including focal adhesion kinases (PYK2/p125FAK), Mek1/2, p44/42 MAPK, GSK3, and β-catenin [5]. This interruption of PAK4 signaling cascades ultimately impacts critical acinar cell functions, including enzyme secretion, fluid secretion, and growth responses.
Table 1: Research Applications of this compound in Pancreatic Studies
| Research Area | Specific Application | Experimental Readouts | Significance |
|---|---|---|---|
| Fluid Secretion | Inhibition of VIP/secretin-stimulated Na+,K+-ATPase activation | Na+,K+-ATPase activity, fluid secretion measurements | Establishes PAK4 as essential for cAMP-mediated pancreatic fluid secretion |
| Enzyme Secretion | Blockade of CCK-8/bombesin-stimulated amylase release | Amylase activity assays, zymogen granule exocytosis | Demonstrates PAK4 role in digestive enzyme secretion |
| Calcium Signaling | Modulation of CCK-induced calcium oscillations | Calcium imaging (Fura-2, Fluo-4), IP₃ measurements | Reveals PAK4 influence on calcium-dependent secretion |
| Cytoskeletal Dynamics | Inhibition of cofilin activation and actin reorganization | Cofilin phosphorylation, F-actin staining, polymerization assays | Connects PAK4 to actin remodeling required for secretion |
| Growth Signaling | Attenuation of MAPK and focal adhesion kinase pathways | ERK1/2 phosphorylation, p125FAK activation, growth assays | Links PAK4 to acinar cell growth and proliferation |
| Pathological Processes | Investigation of pancreatitis and pancreatic cancer mechanisms | Inflammatory markers, cell viability, proliferation assays | Suggests therapeutic potential for PAK4 inhibition |
Table 2: Summary of Quantitative Effects of this compound in Pancreatic Acinar Studies
| Experimental Paradigm | Stimulus | This compound Concentration | Inhibitory Effect | Reference |
|---|---|---|---|---|
| PAK4 Phosphorylation | CCK-8 (100 pM) | 5 μM | ~70-80% reduction | [2] |
| Na+,K+-ATPase Activity | VIP (10 nM) | 10 μM | ~85% inhibition | [3] [4] |
| Na+,K+-ATPase Activity | Secretin (10 nM) | 10 μM | ~80% inhibition | [3] [4] |
| Amylase Release | CCK-8 (1 nM) | 5 μM | ~60-70% reduction | [2] |
| Amylase Release | Bombesin (10 nM) | 5 μM | ~50-60% reduction | [2] |
| ERK1/2 Phosphorylation | CCK-8 (100 pM) | 5 μM | ~70% decrease | [2] |
| Cofilin Activation | CCK-8 (0.3 nM) | 5 μM | Complete blockade | [6] |
| Focal Adhesion Kinase Activation | CCK-8 (1 nM) | 10 μM | ~75% reduction | [5] |
This compound has demonstrated particular utility in delineating signaling pathways activated by physiological and pathophysiological stimuli in pancreatic acini. Research has revealed that the inhibitor completely blocks VIP and secretin-stimulated Na+,K+-ATPase activation, establishing that PAK4 activation is essential for cAMP-mediated pancreatic fluid secretion [3] [4]. Similarly, the compound's ability to suppress CCK-8-induced amylase release by 60-70% provides compelling evidence for PAK4's role in digestive enzyme secretion [2]. Recent studies have further expanded our understanding of PAK4's involvement in actin cytoskeletal dynamics through the demonstration that this compound blocks CCK-stimulated cofilin activation, a pivotal convergence point for multiple signaling pathways regulating enzyme secretion and MAPK activation [6].
Principle: This protocol describes the use of this compound to investigate PAK4's role in cAMP-mediated pancreatic fluid secretion by measuring Na+,K+-ATPase activity in isolated rat pancreatic acini stimulated with VIP or secretin.
Materials and Reagents:
Procedure:
Pancreatic acini preparation: Isolate pancreatic acini from male Sprague-Dawley rats (150-250g) by collagenase digestion as previously described [3]. Briefly, perfuse the pancreas via the bile duct with isolation buffer containing 150 U/mL collagenase, incubate at 37°C for 15 minutes, and mechanically disperse the acini through pipetting. Purify by filtration through 150 μm mesh and centrifugation through a 4% BSA gradient.
Pre-treatment with this compound: Resuspend freshly isolated acini in isolation buffer and divide into aliquots. Pre-treat experimental groups with 10 μM this compound (1:1000 dilution from stock) for 30 minutes at 37°C. Include vehicle control (0.1% DMSO) and untreated control groups.
Stimulation: Stimulate acini with 10 nM VIP or 10 nM secretin for 15 minutes at 37°C. Include unstimulated controls for baseline measurements.
Na+,K+-ATPase activity measurement:
PAK4 activation analysis:
Expected Results: this compound pre-treatment should inhibit VIP- and secretin-stimulated PAK4 phosphorylation by 70-80% and reduce Na+,K+-ATPase activity by 80-85% compared to vehicle-treated controls [3] [4].
Principle: This protocol utilizes this compound to study PAK4's role in CCK-mediated enzyme secretion and cytoskeletal reorganization in pancreatic acini through amylase release assays and cofilin phosphorylation analysis.
Materials and Reagents:
Procedure:
Acinar preparation and pre-treatment: Prepare rat pancreatic acini as described in Protocol 1. Pre-incubate acini with 5 μM this compound or vehicle (0.05% DMSO) for 30 minutes at 37°C.
Amylase release assay:
Cofilin activation analysis:
Expected Results: this compound should inhibit CCK-8-stimulated (1 nM) amylase release by 60-70% and completely block cofilin dephosphorylation (activation) at both physiological (0.3 nM) and supraphysiological (100 nM) CCK-8 concentrations [2] [6].
Figure 1: PAK4 Signaling Integration in Pancreatic Acinar Cells. This diagram illustrates how PAK4 serves as a central signaling integrator for multiple stimuli in pancreatic acinar cells, and highlights the specific inhibition point of this compound.
Figure 2: Standard Experimental Workflow for this compound Applications. This flowchart outlines the generalized experimental procedure for utilizing this compound in pancreatic acinar cell studies, from initial preparation to final analysis.
When implementing this compound in pancreatic acinar studies, several technical aspects require careful consideration:
Concentration optimization: While effective concentrations typically range from 1-10 μM, researchers should perform dose-response experiments for each new application. Start with 1, 5, and 10 μM concentrations to establish the optimal dose for specific experimental endpoints [5] [2].
Temporal considerations: The 30-minute pre-incubation time has been empirically determined for most applications. However, time-course experiments examining PAK4 phosphorylation at 15, 30, and 60 minutes can validate appropriate inhibition kinetics for novel paradigms.
Specificity validation: Although this compound shows good selectivity for PAK4 over Group I PAKs, researchers should confirm that observed effects are PAK4-specific by implementing secondary validation approaches. These include genetic approaches (siRNA knockdown) or correlation with alternative PAK4 inhibitors like PF-3758309 [5] [6].
Table 3: Troubleshooting Guide for this compound Applications
| Problem | Potential Cause | Solution |
|---|---|---|
| Incomplete PAK4 inhibition | Insufficient inhibitor concentration | Perform dose-response; increase concentration up to 10 μM; verify stock solution integrity |
| High background in controls | Vehicle (DMSO) toxicity | Ensure DMSO concentration ≤0.1%; include proper vehicle controls; use fresh DMSO aliquots |
| Variable amylase release | Acini preparation variability | Standardize collagenase digestion time; use acini within 4 hours of preparation; check acini viability |
| Inconsistent Western blot results | Phosphoprotein degradation | Add fresh phosphatase inhibitors; process samples rapidly on ice; optimize antibody concentrations |
| Reduced cellular viability | Inhibitor toxicity | Assess viability with Trypan Blue; reduce incubation time if needed; confirm appropriate acini morphology |
This compound has established itself as a critical pharmacological tool for elucidating PAK4's functions in pancreatic acinar cell physiology. Its application has revealed PAK4 as a multifunctional signaling integrator that coordinates fluid secretion, enzyme release, cytoskeletal dynamics, and growth responses in the exocrine pancreas. The well-characterized inhibitory profile of this compound, coupled with its selectivity for PAK4 over Group I PAKs, makes it particularly valuable for dissecting complex signaling networks in pancreatic acini.
The research applications of this compound continue to expand, with recent studies identifying novel roles for PAK4 in pathological processes such as pancreatitis and pancreatic cancer [1]. Furthermore, the compound's ability to block cofilin activation has revealed unexpected connections between PAK4 signaling and actin cytoskeletal remodeling that are essential for regulated exocytosis [6]. These insights not only advance our fundamental understanding of pancreatic physiology but also suggest potential therapeutic applications for PAK4 inhibition in pancreatic disorders. As research progresses, this compound will undoubtedly remain an essential tool for unraveling the complexities of pancreatic acinar cell signaling and function.
The table below summarizes the key physical chemical and handling data for LCH-7749944.
| Parameter | Specification | Recommended Handling |
|---|---|---|
| Molecular Weight | 350.41 g/mol [1] [2] [3] | Use for molarity calculations. |
| Solubility in DMSO | 70 mg/mL (199.76 mM) [1] | Use fresh, moisture-absorbing DMSO. |
| Solubility in Ethanol | 70 mg/mL [1] | - |
| Solubility in Water | Insoluble [1] | Avoid aqueous-only solvents. |
| Storage (-20°C) | 3 years (powder) [1] | Ensure container is sealed and desiccated. |
| Storage (-80°C in DMSO) | 6 months [2] | Aliquot to avoid freeze-thaw cycles. |
This section outlines the standard protocol for preparing stock solutions for cell-based assays.
1. Materials
2. Protocol: 10 mM Stock Solution in DMSO 1. Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: (10 µmol/mL) × 350.41 g/mol = 3.504 mg. 2. Weigh: Accurately weigh 3.504 mg of this compound powder. 3. Dissolve: Transfer the powder to a sterile vial and add 1 mL of fresh DMSO to achieve a final concentration of 10 mM. 4. Mix: Vortex or sonicate the solution until clear. 5. Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes. Store at -80°C for long-term stability (up to 6 months) [2].
3. Protocol: 5 mg/mL Homogeneous Suspension in 0.5% CMC-Na 1. Prepare Vehicle: Add 5 mg of Carboxymethyl Cellulose Sodium Salt (CMC-Na) to 1 mL of purified water to make a 0.5% (w/v) solution. Mix thoroughly until the CMC-Na is fully dispersed and the solution is clear or slightly viscous [1]. 2. Add Compound: Add 5 mg of this compound powder to the 1 mL of 0.5% CMC-Na solution. 3. Mix: Vortex the mixture vigorously to obtain a homogeneous suspension with a final concentration of 5 mg/mL [1]. This formulation is suitable for in vivo administration via oral gavage.
The workflow for preparing these solutions is as follows:
For animal studies, a clear solution suitable for intravenous or oral administration can be prepared as follows. Add the solvents in the specified order [1].
Standard In Vivo Formulation (5 mg/mL) 1. Prepare Master Liquid: First, pre-dissolve the this compound powder in a small volume of DMSO. The percentage of DMSO in the final formulation should be kept as low as possible (e.g., 5-10%) [1] [3]. 2. Add PEG300: Add the required volume of polyethylene glycol 300 (PEG300) to the DMSO master liquid. Mix and clarify. 3. Add Tween 80: Add the required volume of Tween 80. Mix and clarify. 4. Add Saline: Finally, add the calculated volume of physiological saline (0.9% NaCl) or PBS to achieve the final volume and concentration. Mix thoroughly until the solution is clear [1] [3].
A sample recipe for a 5 mg/mL solution is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3].
Problem 1: Precipitation in Aqueous Buffers
Problem 2: Reduced Potency or Crystal Formation
Problem 3: Inconsistent In Vivo Dosing
The following table summarizes the core experimental data for this compound from the key research article, which should serve as the basis for your optimization [1] [2].
| Experimental Aspect | Tested Concentrations | Incubation Duration | Key Findings & Effects |
|---|---|---|---|
| Cell Proliferation Inhibition | 5, 10, 15, 20, 25, 30, 35, 40, 45, 50 μM [1] | 24 hours [1] | Inhibited proliferation of MKN-1, BGC823, SGC7901, and MGC803 human gastric cancer cells in a concentration-dependent manner [1]. |
| Apoptosis Induction | 5, 10, 20 μM [1] | 12, 24, 48 hours [1] | Induced apoptosis of SGC7901 cells [1]. |
| Cell Cycle Analysis | 5, 10, 20 μM [1] | 12, 24, 48 hours [1] | Caused a dose-dependent increase in the percentage of cells in G1 phase and a decrease in those in S phase [1]. |
| Western Blot Analysis | 5, 10, 20, 30 μM [1] | 24 hours [1] | Dramatically reduced levels of phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 protein expression in a dose-dependent manner [1]. |
Based on this data, here are detailed methodologies for key experiments.
This protocol is used to determine the compound's effect on cell viability and proliferation.
This protocol is used to quantify the percentage of cells undergoing apoptosis.
This protocol assesses the impact of the compound on the cell cycle.
The mechanism by which this compound induces these effects can be visualized as follows:
Q1: What is a good starting concentration range for inducing apoptosis in a new cell line?
Q2: My apoptosis results are inconsistent. What could be the cause?
Q3: Are there other methods to confirm apoptosis besides Annexin V/PI flow cytometry?
Q4: The compound is not dissolving properly in the culture medium. What should I do?
The following table summarizes the critical storage and handling parameters for LCH-7749944 to ensure its stability and longevity [1] [2].
| Form | Recommended Storage Temperature | Estimated Shelf Life | Key Considerations |
|---|---|---|---|
| Powder | -20°C [1] [2] | 3 years [1] | Keep container tightly sealed in a cool, well-ventilated area [3]. |
| Solution in DMSO | -80°C [1] | 2 years [1] | Use fresh, anhydrous DMSO. Solution is hygroscopic (absorbs moisture from air) [1]. |
| Solution in DMSO | -20°C [1] | 1 year [1] | For short-term storage; avoid repeated freeze-thaw cycles [1]. |
Handling Precautions:
Protocol: Preparing a 10 mM Stock Solution in DMSO [1]
FAQs and Troubleshooting
The following protocols are based on published studies using this compound in gastric cancer cell lines [1].
This protocol measures the inhibition of cell growth by this compound.
This protocol evaluates the induction of programmed cell death.
This protocol determines if the compound causes cell cycle arrest.
This protocol confirms the on-target mechanism of this compound by analyzing changes in key signaling proteins.
This compound is a potent ATP-competitive inhibitor of p21-activated kinase 4 (PAK4) with an IC₅₀ of 14.93 µM [2] [4]. Its primary anticancer effects are mediated through the suppression of the PAK4/c-Src/EGFR/cyclin D1 signaling axis, which is visually summarized below.
This diagram illustrates the key signaling pathway through which this compound exerts its effects. By inhibiting PAK4, the compound leads to the downregulation of a critical pro-growth and survival pathway, resulting in the observed cellular outcomes [1].
Q1: Our cytotoxicity assays for a PAK1 inhibitor are yielding inconsistent results. What are the most common sources of this variability?
Q2: Why would a PAK1 inhibitor like this compound exhibit cytotoxicity in normal cells, and what are potential strategic targets to mitigate this?
Poor replicability and reproducibility in drug sensitivity screens are major issues in cancer research. The following workflow and optimization table can help standardize your protocols for evaluating this compound [1].
Table 1: Key Parameters to Optimize in Cytotoxicity Assays
| Parameter | Potential Issue | Optimized Approach |
|---|---|---|
| Drug Storage | Evaporation from storage plates concentrates drug, increasing effective dose [1] | Prepare fresh drug dilutions; Avoid long-term storage in plates; Use sealed vessels. |
| DMSO Control | A single control causes artifacts; DMSO is itself cytotoxic at high concentrations [1] | Use matched DMSO controls for each drug concentration. |
| Cell Seeding Density | Density that is too high or low leads to over- or under-growth during assay [1] | Determine optimal density for linear growth over assay duration (e.g., 72h). |
| Serum in Medium | Serum-free medium can stress cells, affecting baseline viability and drug response [1] | Use growth medium with serum (e.g., 10% FBS) unless specifically contraindicated. |
| Assay Endpoint | Some DNA-binding dyes or reagents are cytotoxic with prolonged exposure [2] | Use endpoint assays where reagent is added shortly before measurement; validate reagent toxicity. |
After optimization, validate your assay using established quality control metrics like the Z-factor to ensure it is robust and reliable for screening this compound's effects [1].
Understanding the pathways PAK1 modulates in normal cells can help you design experiments to pinpoint the cause of cytotoxicity. The following diagram summarizes key pathways downstream of PAK1.
Table 2: Key PAK1-Driven Pathways in Normal Cell Physiology [3]
| Functional Module | Specific Pathway | Potential Role in Normal Cells |
|---|---|---|
| Proliferation & Survival | PI3K/Akt | Promotes cell growth and inhibits apoptosis. Disruption could lead to cell death. |
| Proliferation & Survival | RAF/MEK/ERK | Regulates cell cycle progression and division. |
| Proliferation & Survival | NF-κB | Controls inflammatory response and cell survival. |
| Proliferation & Survival | Wnt/β-catenin | Regulates cell fate and proliferation during development. |
| Invasion & Cytoskeleton | LIMK1/Cofilin | Controls actin cytoskeleton dynamics, crucial for cell shape and motility. |
| Invasion & Cytoskeleton | MMPs | Involved in normal tissue remodeling; dysregulation damages tissue architecture. |
Recommended Experimental Protocol:
To directly address the cytotoxicity of this compound in normal cells, your experimental focus should be on:
Understanding the role and detection of phosphorylated PAK4 (p-PAK4) is crucial for troubleshooting. The table below summarizes the primary phospho-site and its functional significance as referenced in current literature.
| Phospho-Site | Biological Context / Significance | Supporting Evidence (Model System) | Citation |
|---|---|---|---|
| Ser474 (S474) | Kinase activation; widely studied site. | Upregulated in skeletal muscle of diabetic humans and mice. [1] | |
| Serine 67 (S67) | Not on PAK4 itself, but on the MYC oncoprotein. Identified as a phosphorylation target of PAK4. | Catalyzed by PAK4 in Acute Myeloid Leukemia (AML). [2] |
A failed detection experiment can stem from multiple factors. The following table outlines common issues and proposed solutions based on methodologies found in recent publications.
| Problem Area | Potential Issue | Suggested Solution / Consideration |
|---|
| Sample Preparation | Protein degradation or improper preservation of phosphorylation state. | ✓ Include phosphatase inhibitors in lysis buffers. ✓ Validate sample quality by checking total PAK4 levels. ✓ Ensure rapid processing of tissues or cells. | | Antibody Specificity | Antibody does not specifically recognize p-PAK4 (Ser474). | ✓ Use antibodies validated in specific applications (e.g., Western blot, IHC). ✓ Check literature for antibodies used successfully (e.g., anti-p-PAK4 (S474) from Cell Signaling Technology used in skeletal muscle [1]). | | Experimental Conditions | Phosphorylation state is influenced by cellular context and treatments. | ✓ Note that p-PAK4 (S474) levels are upregulated in diabetic conditions [1]. ✓ Be aware that PAK4 inhibitors may reduce p-PAK4 levels and total PAK4 protein (e.g., with allosteric modulators [3]), which could affect detection. | | Detection Method | Limitations of the chosen technical platform. | ✓ For tissue, IHC has been successfully used to detect PAK4 (not specified as phospho) and assign an H-score based on intensity [4]. ✓ For cells, flow cytometry has been used to detect intracellular total PAK4, requiring fixation and permeabilization [4]. |
Here are detailed methodologies for key experiments involving PAK4 detection, as described in the search results.
This protocol is adapted from a study on oral squamous cell carcinoma (OSCC) [4].
This protocol is based on the analysis of human OSCC tissue samples [4].
H-score = (1 × % cells 1+) + (2 × % cells 2+) + (3 × % cells 3+) [4].To better contextualize your experiments, the following diagrams outline the core PAK4 signaling pathway and a generalized workflow for detecting phospho-PAK4 after treatment.
Diagram Title: PAK4 Signaling and p-PAK4 Detection Workflow
The table below summarizes key experimental conditions and findings from foundational research on this compound, primarily in gastric cancer models.
| Experimental Aspect | Reported Parameters & Findings | Source / Citation |
|---|---|---|
| Molecular Target & Potency | PAK4 inhibitor (IC₅₀ = 14.93 μM). Less potent against PAK1, PAK5, and PAK6. [1] [2] | Cancer Lett. 2012 |
| Cell-based Assays (Proliferation) | • Cell Lines: MKN-1, BGC823, SGC7901, MGC803 (human gastric cancer). • Concentration: 5-50 μM. • Treatment Duration: 24 hours. • Readout: MTT assay; concentration-dependent inhibition. [1] [3] | Cancer Lett. 2012 | | Cell-based Assays (Apoptosis & Cycle) | • Cell Line: SGC7901. • Concentration: 5, 10, 20 μM. • Treatment Duration: 12, 24, 48 hours. • Readout: Induced apoptosis; Increased G1 phase cells, decreased S phase cells (dose-dependent). [1] [3] | Cancer Lett. 2012 | | Western Blot Analysis | • Cell Line: SGC7901. • Concentration: 5, 10, 20, 30 μM. • Treatment Duration: 24 hours. • Pathways Inhibited: PAK4/c-Src/EGFR/cyclin D1; PAK4/LIMK1/cofilin; PAK4/MEK-1/ERK1/2/MMP2. [1] | Cancer Lett. 2012 | | Invasion & Morphology | • Cell Line: SGC7901. • Observation: Inhibited migration/invasion; suppressed filopodia formation; induced cell elongation. [1] | Cancer Lett. 2012 | | Solubility & Handling | • Solubility: 70 mg/mL in DMSO (199.76 mM). Also soluble in Ethanol (~70 mg/mL). Insoluble in water. [3] [2] • Storage: -20°C powder. | PeptideDB, Selleck Chemicals |
Here are detailed methodologies for key experiments based on the published study [1].
Q1: The inhibitory effect of this compound in my cell model is weak. What could be the reason?
Q2: How can I confirm that the observed phenotypic changes are specifically due to PAK4 inhibition?
Q3: I am working on a different cancer type (e.g., breast or pancreatic cancer). Are there any known alternative PAK4 inhibitors?
The diagrams below illustrate the primary pathways targeted by this compound and a generalized workflow for conducting key experiments.
The table below summarizes the effective concentrations of this compound in various experimental models as reported in the literature.
| Cancer Model/Cell Line | Experimental Context | Effective Concentration / Dose | Key Findings & Effects |
|---|---|---|---|
| Human Gastric Cancer Cells (SGC7901, etc.) [1] | In vitro | 5, 10, and 20 μM | Suppressed proliferation, migration, and invasion in a dose-dependent manner. Induced cell elongation and inhibited filopodia formation. |
| Gastric Cancer Cells (Metastasis models) [2] | In vitro | 20 μM | Inhibited PAK4-mediated phosphorylation of SCG10 (on Ser50), blocking cell invasion. |
| In vitro NAMPT Inhibition [3] | Cell-free biochemical assay | Not specified (used for mechanism study) | Confirmed to inhibit NAMPT enzyme activity, suggesting a potential dual mechanism of action alongside PAK4 inhibition. |
Here are detailed methodologies for critical experiments demonstrating the efficacy of this compound in gastric cancer models, which you can adapt for your own dose-optimization studies.
This protocol is used to assess the inhibitor's effect on cell growth.
This method evaluates the compound's ability to inhibit the metastatic potential of cancer cells.
This protocol confirms the on-target effect of this compound by analyzing changes in key signaling pathways.
The following diagram illustrates the key molecular pathways in gastric cancer that are inhibited by this compound, based on the cited research.
Q1: The anti-proliferative effect of this compound in my gastric cancer cell lines is weaker than expected. What could be the reason?
Q2: How can I confirm that this compound is effectively engaging its target, PAK4, in my experiments?
Q3: Are there any known off-target effects of this compound I should be aware of?
The table below consolidates the key solubility data for LCH-7749944 from chemical suppliers and scientific literature [1] [2] [3].
| Solvent / Formulation | Solubility | Notes / Preparation Instructions |
|---|---|---|
| DMSO | 70 - 250 mg/mL (199.8 - 713.5 mM) | Hygroscopic DMSO can reduce solubility; use fresh, dry DMSO. Recommended for initial stock solutions [1] [3]. |
| Ethanol | ~70 mg/mL (~199.8 mM) | A suitable alternative for in vitro work [1]. |
| Water | Insoluble | Not a viable solvent for this compound [1]. |
| Formulation 1 | ≥ 2.17 mg/mL (in vehicle) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Add co-solvents sequentially in this order for a clear solution [2] [3]. |
| Formulation 2 | ≥ 2.17 mg/mL (in vehicle) | 10% DMSO + 90% (20% SBE-β-CD in Saline). Add DMSO stock to the SBE-β-CD solution for a clear solution [2]. |
For animal studies, preparing a bioavailable formulation is crucial. Here are two detailed, validated protocols.
This method is cited directly from the compound's handling instructions [1].
This method uses co-solvents to create a clear solution for more reliable dosing [2] [3].
The following workflow can help you diagnose and resolve common solubility issues encountered during experimentation.
| Inhibitor Name | Type / Binding Mode | Reported Potency (IC₅₀ or Kᵢ) | Key Characteristics & Status |
|---|
| LCH-7749944 | ATP-competitive [1] | IC₅₀ = 14.93 μM (cell-free assay) [2] [3] [4] | - Less potent against PAK1, PAK5, PAK6 [2] [1].
The characterization of this compound involved several standard experimental protocols:
The following diagram summarizes the key cellular pathways mediated by PAK4 that are inhibited by this compound, based on the experimental evidence.
| Feature | PF-3758309 | LCH-7749944 |
|---|---|---|
| Chemical Class | Pyrrolopyrimidine [1] | Quinazoline-2,4-diamine [2] |
| Inhibition Mode | ATP-competitive [3] | ATP-competitive [2] |
| Reported IC₅₀ for PAK4 | Not fully quantified in results; potent inhibitor [4] | 14.93 μmol/L (in vitro kinase assay) [2] |
| Key Signaling Effects | Inhibits CCK/TPA-mediated activation of focal adhesion kinases (PYK2/p125FAK), adapter proteins (paxillin/p130CAS), Mek1/2, p44/42, GSK3, and β-catenin [4]. Promotes degradation of RNA polymerase II subunits via ubiquitin-proteasome pathway [1]. | Suppresses HGF-induced gastric cancer cell invasion; reduces phosphorylation of LIMK1 and cofilin; inhibits MEK-1/ERK1/2 signaling and MMP2 expression [2]. |
| Cellular & In Vivo Effects | Inhibits pancreatic cancer cell growth and migration [1]. Showed preclinical anti-tumor activity but has not advanced to clinical use due to poor pharmacokinetics and off-target effects [1]. | Suppresses proliferation and invasion in human gastric cancer cells (SGC7901, BGC823); induces G1 cell cycle arrest and apoptosis [2]. |
| Selectivity Notes | Also inhibits PAK1 with high potency (IC₅₀ ~13 nmol/L) [3]. Off-target effects include promoting POLR2A/B/E degradation independently of PAK4 inhibition [1]. | Reported to have less potent inhibitory effects on PAK1, PAK5, and PAK6 compared to its effect on PAK4 [2]. |
| Reported Issues / Limitations | Poor bioavailability and pharmacokinetics; off-target effects leading to termination of clinical development [1]. | Information on pharmacokinetics and in vivo efficacy is limited in the provided search results. |
To properly interpret the data in the table, understanding the experimental context from the key studies is crucial.
When deciding between these inhibitors for a research project, consider the following:
The table below summarizes the key experimental findings on the effects of this compound across different gastric cancer cell lines.
| Gastric Cancer Cell Line | Observed Effects of this compound | Key Pathways and Mechanisms Involved | Supporting Experimental Data |
|---|---|---|---|
| SGC7901 | Suppressed proliferation, migration, and invasion; induced cell elongation; inhibited filopodia formation [1]. | Downregulation of PAK4/c-Src/EGFR/cyclin D1 pathway; inhibition of PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways [1]. | MTT assay for proliferation; Transwell chamber assay for migration/invasion [1]. |
| AGS | Inhibited cell invasion [2]. | Blocked PAK4-mediated phosphorylation of SCG10 at Ser50, regulating microtubule dynamics [2]. | RNA interference (siRNA); Western blot analysis; in vitro invasion assay [2]. |
| MKN-45 | Inhibited cell invasion [2]. | Blocked PAK4-mediated phosphorylation of SCG10 at Ser50 [2]. | RNA interference (siRNA); Western blot analysis; in vitro invasion assay [2]. |
For researchers aiming to replicate or build upon these findings, here is a detailed look at the key methodologies cited in the studies.
The anti-tumor effects of this compound are achieved through the inhibition of the p21-activated kinase 4 (PAK4), which is frequently overexpressed in cancers. The following diagram illustrates the key signaling pathways disrupted by this inhibitor.
The efficacy of this compound is also demonstrated in the context of overcoming drug resistance. One study showed that PAK4 expression and activity were elevated in gastric cancer cells with acquired cisplatin (CDDP) resistance (AGS/CDDP and MKN-45/CDDP). Inhibition of PAK4, either by specific siRNA or the inhibitor PF-3758309, sensitized these resistant cells to cisplatin, suggesting that targeting PAK4 could be a strategy to overcome chemotherapy resistance [3].
This compound (also known as GNF-PF-2356) is a potent and targeted inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine protein kinase [1].
The table below summarizes its key characteristics and observed effects in human gastric cancer cell studies:
| Feature | Description of this compound |
|---|---|
| Target & IC₅₀ | PAK4 inhibitor (IC₅₀ = 14.93 μM) [1] |
| Key Findings | Suppresses cancer cell proliferation, induces apoptosis (programmed cell death) [1] |
| Observed Cellular Changes | Inhibits filopodia formation, induces cell elongation [1] |
| Effects on Key Proteins | Downregulates phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 [1] |
| Impact on Cell Cycle | Dose-dependent increase in G1 phase cell population; decrease in S phase [1] |
This compound exerts its effects by disrupting the PAK4/c-Src/EGFR/cyclin D1 signaling pathway [1]. This pathway's activity and the inhibitor's points of intervention can be visualized as follows:
The following table contrasts the targeted mechanism of this compound with the broader approach of traditional chemotherapy, based on the retrieved data and general oncological principles.
| Aspect | Targeted Agent (this compound) | Traditional Chemotherapy |
|---|---|---|
| Mechanism of Action | Inhibits specific oncogenic protein (PAK4) and its downstream signaling pathway (c-Src/EGFR/cyclin D1) [1]. | Non-specifically targets all rapidly dividing cells by interfering with DNA synthesis/replication or cell division. |
| Theoretical Basis | Rational drug design based on molecular understanding of cancer biology and specific target (PAK4) overexpression in tumors [2] [1]. | Empirical observation that rapidly dividing cells are sensitive to cytotoxic damage. |
| Primary Effect | Cytostatic (inhibits proliferation, induces cell cycle arrest) and pro-apoptotic in targeted cells [1]. | Cytotoxic (directly kills cells). |
| Specificity | High theoretical specificity for cancer cells dependent on the PAK4 pathway. | Low specificity; affects healthy rapidly dividing cells (e.g., in bone marrow, gut, hair follicles). |
| Key Evidence | In vitro studies showing downregulation of phospho-proteins and cyclin D1, cell cycle arrest, and apoptosis in gastric cancer cells [1]. | Decades of clinical use demonstrating efficacy in shrinking tumors across many cancer types. |
The key findings for this compound come from in vitro studies (lab experiments on human gastric cancer cell lines, such as SGC7901) [1]. Researchers typically use the following methodologies to generate this data:
The evidence positions this compound as a candidate for a targeted therapy approach. Its potential advantages lie in its specific mechanism, which could theoretically lead to fewer side effects and efficacy in cancers resistant to conventional chemotherapy, particularly those driven by PAK4 overexpression [2] [3] [1].
A critical research gap identified is the lack of in vivo data (studies in animal models) and direct comparative studies with standard chemotherapeutic agents like 5-FU, cisplatin, or gemcitabine. Promisingly, research on other PAK4 inhibitors provides a precedent for this line of investigation. For example, the inhibitor PAKib was shown to suppress pancreatic cancer growth both alone and synergistically with gemcitabine in a syngeneic mouse model [4]. Similarly, another study suggested that combining a PAK4 inhibitor with 5-fluorouracil (5-FU) could enhance cell growth inhibition and apoptosis in colorectal cancer models [5].
The core difference between LCH-7749944 and classic EGFR inhibitors lies in their primary targets and mechanisms.
| Agent | Primary Target | Mechanism of Action | Key Downstream Effects |
|---|---|---|---|
| This compound | p21-activated kinase 4 (PAK4) [1] [2] [3] | Novel and potent PAK4 inhibitor; inhibits EGFR activity indirectly via PAK4/c-Src/EGFR pathway [1] [2]. | Suppresses proliferation, migration, and invasion via PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways; downregulates cyclin D1 [1]. |
| Erlotinib & Gefitinib | Epidermal Growth Factor Receptor (EGFR) [4] [5] [6] | First-generation, reversible EGFR Tyrosine Kinase Inhibitors (TKIs) that directly bind to the EGFR tyrosine kinase domain [5] [6]. | Block cell signaling pathways that drive proliferation and survival in cancer cells with activating EGFR mutations [4] [5]. |
| Afatinib | EGFR & other ErbB family receptors (HER2) [6] | Second-generation, irreversible ErbB family blocker; covalently binds to and inhibits signaling from all relevant ErbB family dimers [6]. | Provides broad, irreversible inhibition of ErbB family signaling networks [6]. |
The following diagram illustrates the distinct signaling pathways targeted by this compound and EGFR TKIs.
The table below summarizes the key experimental and clinical findings.
| Agent | Experimental Context / Patient Population | Key Efficacy Findings / Outcomes |
|---|---|---|
| This compound | In vitro studies using human gastric cancer cells [1]. | Suppressed proliferation and invasion; inhibited PAK4 activity with an IC₅₀ of 14.93 µM (cell-free assay) [1] [2]. |
| Erlotinib, Gefitinib, Afatinib | Clinical studies in NSCLC patients with common EGFR mutations (exon 19 del, L858R) [4] [5] [6]. | Showed similar efficacy; median PFS: ~10-12 months; superior to chemotherapy [4] [5] [6]. |
| Erlotinib, Gefitinib, Afatinib | Clinical studies in NSCLC patients with rare/uncommon EGFR mutations (e.g., G719X, L861Q) [4] [7] [6]. | Afatinib showed more consistent effectiveness; one RCT found afatinib superior to chemo (PFS: 10.6 vs 5.7 mos) [7] [6]. Gefitinib showed inferior PFS in one study [6]. |
| Erlotinib vs Afatinib | Retrospective study in NSCLC with rare exon 18/20 mutations (excluding ins20) [8]. | No significant PFS difference (8.0 vs 7.0 months); complex mutations had longest PFS (17.3 months) [8]. |
For researchers, here are the core methodologies from the cited studies:
For this compound (Gastric Cancer Cell Study) [1]:
For EGFR-TKI Clinical Studies [4] [5] [6]:
The table below summarizes the known inhibitory activity of this compound against various kinases, based on cell-free and cellular assays.
| Kinase Target | Inhibitory Activity (IC50) | Experimental Context & Key Findings |
|---|---|---|
| PAK4 (Primary Target) | 14.93 μM (cell-free assay) [1] | Potent inhibition; suppresses proliferation/invasion in gastric cancer cells [2]. |
| PAK1, PAK5, PAK6 | "Less potent" effect [1] (No specific IC50 provided) | Demonstrated significant selectivity for PAK4 over other Group I/II PAKs [1]. |
| c-Src / EGFR / cyclin D1 | Activity downregulated (indirect effect) [2] | Cellular pathway consequence of PAK4 inhibition in gastric cancer cells [2]. |
| LIMK1/cofilin pathway | Activity inhibited (indirect effect) [2] | Blocks downstream signaling to cytoskeleton regulators, inhibiting cell invasion [2]. |
| MEK-1/ERK1/2/MMP2 | Activity inhibited (indirect effect) [2] | Blocks downstream signaling, reducing migration and invasion [2]. |
| SCG10 (Substrate) | Inhibits phosphorylation at Ser50 [3] | Blocks PAK4-mediated phosphorylation of SCG10, inhibiting microtubule dynamics and gastric cancer cell invasion [3]. |
For researchers to critically evaluate and potentially replicate these findings, here are the methodologies from key studies.
The following diagram illustrates the key signaling pathways disrupted by this compound inhibition of PAK4, based on experimental evidence from gastric cancer cell studies.